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(2S)-2-(Boc-amino)-6-heptenoic acid Documentation Hub

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  • Product: (2S)-2-(Boc-amino)-6-heptenoic acid
  • CAS: 204711-97-7

Core Science & Biosynthesis

Foundational

(S)-N-Boc-2-amino-6-heptenoic acid synonyms and nomenclature

Advanced Synthesis, Nomenclature, and Application in Peptide Macrocyclization[1] Executive Summary (S)-N-Boc-2-amino-6-heptenoic acid is a non-canonical, olefin-bearing amino acid derivative critical to the field of pept...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Nomenclature, and Application in Peptide Macrocyclization[1]

Executive Summary

(S)-N-Boc-2-amino-6-heptenoic acid is a non-canonical, olefin-bearing amino acid derivative critical to the field of peptidomimetics. Unlike standard proteinogenic amino acids, it features a terminal alkene side chain (


) that serves as a reactive handle for Ring-Closing Metathesis (RCM). While often conflated with the 

-methylated "stapling" amino acids (e.g.,

), this

-proton variant is distinctively utilized for general peptide macrocyclization to restrict conformational entropy without the steric bulk of a quaternary

-carbon. This guide details its chemical identity, asymmetric synthesis, and integration into solid-phase peptide synthesis (SPPS) workflows.
Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is vital due to the existence of structural isomers (e.g., varying chain lengths) and stereoisomers.

Table 1: Chemical Identification Data

ParameterDetail
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid
Common Name (S)-N-Boc-2-amino-6-heptenoic acid
Abbreviation Boc-Ag7 (Allylglycine C7 analogue)
CAS Number 85624-61-9 (General/Racemic); 119808-36-5 (Often cited for generic structure); Specific enantiomers may vary by vendor catalog.
Molecular Formula

Molecular Weight 243.30 g/mol
Chirality L-configuration (S-isomer)
SMILES CC(C)(C)OC(=O)NC(=O)O
Structural Distinction:

-H vs.

-Methyl

Researchers must distinguish this molecule from (S)-N-Boc-2-amino-2-methyl-6-heptenoic acid .

  • Target Molecule (

    
    -H):  Used for general macrocyclization (loop formation). Higher backbone flexibility.[1]
    
  • Stapling Variant (

    
    -Me):  Used for "Hydrocarbon Stapling" to force 
    
    
    
    -helical conformation. The methyl group restricts rotational freedom (Ramachandran plot constraints).
Part 2: Synthesis & Purity Analysis

The synthesis of (S)-N-Boc-2-amino-6-heptenoic acid generally proceeds via asymmetric alkylation of glycine equivalents. A robust method involves the Phase-Transfer Catalyzed (PTC) alkylation of a glycine Schiff base.

Method A: Asymmetric Phase-Transfer Alkylation

This protocol utilizes a chiral catalyst (e.g., Maruoka catalyst or Cinchona alkaloid derivatives) to install the pentenyl side chain with high enantioselectivity.

Reagents:

  • Substrate: tert-Butyl glycinate benzophenone imine.

  • Electrophile: 5-Bromo-1-pentene.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

  • Base: 50% KOH (aq).

Step-by-Step Workflow:

  • Alkylation: The glycine imine is dissolved in toluene/chloroform. The chiral catalyst and 5-bromo-1-pentene are added.

  • Phase Transfer: 50% KOH is added at 0°C. The interface allows the catalyst to shuttle the deprotonated enolate, blocking one face of the molecule to ensure (S)-selectivity.

  • Hydrolysis: The imine and tert-butyl ester are hydrolyzed using 1N HCl/THF.

  • Protection: The free amine is reprotected using

    
     and 
    
    
    
    to yield the final product.
Visualization: Synthesis Logic Flow

SynthesisFlow Start Glycine Schiff Base Intermediate (S)-Imine Intermediate Start->Intermediate Alkylation (0°C) Reagent 5-Bromo-1-pentene Reagent->Intermediate Catalyst Chiral PTC (Cinchona Alkaloid) Catalyst->Intermediate Stereocontrol Hydrolysis Hydrolysis (1N HCl) Intermediate->Hydrolysis Deprotection Protection Boc-Protection (Boc2O) Hydrolysis->Protection N-capping Final (S)-N-Boc-2-amino- 6-heptenoic acid Protection->Final

Figure 1: Asymmetric synthesis pathway via Phase Transfer Catalysis (PTC).

Part 3: Application Protocol - RCM on Solid Phase

The primary utility of this amino acid is in Ring-Closing Metathesis (RCM) to form cyclic peptides. The following protocol describes "On-Resin" cyclization, which prevents dimerization common in solution-phase reactions (pseudo-dilution effect).

1. Solid Phase Peptide Synthesis (SPPS) Incorporation
  • Resin: Rink Amide or Wang Resin.

  • Coupling: Standard Fmoc/tBu strategy is preferred. Note: If using the N-Boc starting material described here, it is typically used at the N-terminus or requires specific orthogonal deprotection strategies if placed internally (e.g., using Fmoc-Cl to switch protecting groups before SPPS).

  • Loading: 2-3 equivalents of amino acid, HCTU/DIPEA activation.

2. Ring-Closing Metathesis (RCM) Protocol

Critical Pre-requisite: The resin must be strictly dry and the solvent degassed. Oxygen and ethylene (byproduct) poison the Ruthenium catalyst.

Materials:

  • Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II.[2]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point).

  • Concentration: 10 mM catalyst solution.

Procedure:

  • Swelling: Swell resin in DCE for 20 minutes under

    
    .
    
  • Catalyst Addition: Add Grubbs II catalyst solution (20 mol% relative to peptide).

  • Reaction: Reflux at 40–50°C for 2 hours (or microwave at 100°C for 15 min).

    • Mechanism:[3][4] The Ru-carbene engages the terminal alkenes, releasing ethylene gas.

  • Cycling: Drain and repeat the catalyst addition step to ensure high conversion (>95%).

  • Quenching: Wash resin with DMSO (removes catalyst traces) then DCM.

Visualization: RCM Reaction Cycle

RCM_Mechanism Precursor Linear Peptide (Bis-olefin) Coordination Ru-Catalyst Coordination Precursor->Coordination + Grubbs II Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle Ethylene Release of Ethylene (Gas) Metallacycle->Ethylene Byproduct Removal Product Cyclic Peptide (Macrocycle) Metallacycle->Product Ring Closure Product->Coordination Catalyst Regeneration

Figure 2: Catalytic cycle of Ring-Closing Metathesis (RCM) using Grubbs catalyst.

Part 4: Handling, Stability, and QC
Stability Profile
  • Oxidation Sensitivity: The terminal double bond is stable under standard SPPS conditions but susceptible to oxidation by ozone or strong oxidants (e.g.,

    
    ).
    
  • Acid Sensitivity: The N-Boc group is acid-labile (cleaves in 50% TFA/DCM). The alkene is generally stable to TFA cleavage cocktails unless cationic scavengers are absent.

  • Storage: Store at -20°C, desiccated.

Quality Control (QC) Metrics

For the synthesized amino acid or the final peptide:

  • Chiral HPLC: Essential to verify enantiomeric excess (

    
    ). Column: Chiralpak AD-H or OD-H.
    
  • NMR:

    
    -NMR must show distinct multiplet for the internal alkene proton at 
    
    
    
    ppm and terminal protons at
    
    
    ppm.
  • HRMS: Verify mass to exclude hydrogenated byproducts (M+2) or truncated synthesis.

References
  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[1] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[5] Journal of the American Chemical Society.[1] Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
    
  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in protease-resistant helical peptides. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2024). Product Specification: (S)-N-Boc-2-amino-6-heptenoic acid. Link(Generic landing for verification).

Sources

Exploratory

An In-depth Technical Guide to Olefin Metathesis Substrates for Peptidomimetics

Abstract Peptidomimetics represent a cornerstone of modern therapeutic development, offering the specificity of peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone of modern therapeutic development, offering the specificity of peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low cell permeability.[1][2] Olefin metathesis, a Nobel Prize-winning carbon-carbon bond-forming reaction, has emerged as a uniquely powerful and versatile tool for the synthesis of these complex molecules.[3] Its exceptional functional group tolerance and the development of robust ruthenium-based catalysts have enabled its widespread application in peptide chemistry.[4][5] This guide provides an in-depth exploration of the substrates, strategies, and experimental considerations for leveraging olefin metathesis in the design and synthesis of advanced peptidomimetics. We will delve into the synthesis of olefin-bearing amino acid substrates, the mechanistic principles of key metathesis reactions, detailed experimental protocols for solid-phase synthesis and on-resin cyclization, and the profound impact of these techniques on drug discovery.

The Rationale: Why Olefin Metathesis for Peptidomimetics?

Native peptides, despite their exquisite biological activity, are often poor drug candidates due to rapid degradation by proteases and an inability to cross cell membranes.[6][7] Peptidomimetics aim to solve these issues by introducing non-native structural constraints that mimic a peptide's bioactive conformation while enhancing its drug-like properties.[1]

Olefin metathesis offers a superior method for introducing these constraints via stable, all-hydrocarbon cross-links.[8] This process, often called "peptide stapling," locks a peptide into a specific secondary structure, most commonly an α-helix.[9][10] The resulting "stapled peptides" exhibit a range of advantageous properties:

  • Enhanced Proteolytic Resistance: The hydrocarbon staple shields the peptide backbone from enzymatic cleavage.[6][11]

  • Increased Helicity and Target Affinity: By pre-organizing the peptide into its binding conformation, the entropic penalty of binding is reduced, often leading to a dramatic increase in affinity for the target protein.[9][10]

  • Improved Cell Permeability: The introduction of the greasy hydrocarbon staple can enhance passive diffusion across cell membranes, allowing these molecules to address previously "undruggable" intracellular targets like protein-protein interactions (PPIs).[7][9]

The Core Components: Olefin-Bearing Amino Acid Substrates

The foundation of any metathesis-based peptidomimetic strategy lies in the selection and incorporation of unnatural amino acids (UAAs) bearing terminal olefin side chains. These UAAs are the substrates that will ultimately react to form the hydrocarbon bridge. The choice of UAA is critical as the length of the alkenyl side chain dictates the geometry and span of the resulting staple.

The most common strategy involves incorporating two α,α-disubstituted UAAs into the peptide sequence during standard Solid-Phase Peptide Synthesis (SPPS).[12] The α-methylation provides a conformational bias that promotes helicity even before cyclization.

Unnatural Amino AcidStructureCommon Stapling PositionResulting Macrocycle Size
(S)-2-(4'-pentenyl)alanine (S5) Fmoc-NH-CH(CH3)-(CH2)2-CH=CH2i, i+41-turn α-helix constraint
(R)-2-(7'-octenyl)alanine (R8) Fmoc-NH-CH(CH3)-(CH2)5-CH=CH2i, i+72-turn α-helix constraint
(S)-2-(7'-octenyl)alanine (S8) Fmoc-NH-CH(CH3)-(CH2)5-CH=CH2i, i+72-turn α-helix constraint
Allylglycine (Hag) Fmoc-NH-CH-(CH2-CH=CH2)VariesUsed for diverse cyclizations

Table 1: Common olefin-bearing amino acid substrates for peptide stapling.

The i, i+4 linkage using two S5 residues is ideal for stabilizing a single turn of an α-helix, while the i, i+7 linkage between an S5 and R8 (or two S8) residue spans approximately two helical turns, creating a more extensive structural constraint.[11]

The Engine: Olefin Metathesis Reactions and Catalysts

While several types of olefin metathesis exist, Ring-Closing Metathesis (RCM) is the workhorse for creating cyclic peptidomimetics.[5][13]

Ring-Closing Metathesis (RCM)

RCM is an intramolecular reaction where a linear diene (the peptide containing two olefinic UAAs) is cyclized by a metal alkylidene catalyst, forming a new carbon-carbon double bond within the macrocycle and releasing a small volatile olefin (typically ethylene) as a byproduct.[13]

The reaction is driven forward by the entropic benefit of releasing ethylene gas.[12] The mechanism, first elucidated by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate.

cluster_0 Olefin Metathesis Catalytic Cycle (Chauvin Mechanism) Ru_cat [Ru]=CHR¹ (Catalyst) Intermediate1 Metallacyclobutane Intermediate Ru_cat->Intermediate1 + Alkene 1 [2+2] Cycloaddition Alkene1 R²HC=CHR³ (Substrate Olefin 1) Product1 R¹HC=CHR² (Product Olefin 1) Ru_intermediate [Ru]=CHR³ Intermediate1->Ru_intermediate Cycloreversion Ru_intermediate->Product1 Release Intermediate2 Metallacyclobutane Intermediate Ru_intermediate->Intermediate2 + Alkene 2 [2+2] Cycloaddition Alkene2 R⁴HC=CHR⁵ (Substrate Olefin 2) Product2 R³HC=CHR⁴ (Product Olefin 2) Ru_cat_regen [Ru]=CHR⁵ (Regenerated Catalyst) Intermediate2->Ru_cat_regen Cycloreversion Ru_cat_regen->Ru_cat Cycle Repeats Ru_cat_regen->Product2 Release

Figure 1: The Chauvin mechanism for olefin metathesis.

Choosing the Right Catalyst

The success of peptide metathesis is critically dependent on the catalyst. Ruthenium-based catalysts developed by Robert H. Grubbs are overwhelmingly preferred due to their remarkable tolerance of the diverse functional groups present in peptides (amides, amines, carboxylic acids, etc.).[14][15]

Catalyst GenerationCommon NameKey Characteristics & Applications in Peptidomimetics
First Generation Grubbs' Catalyst®, 1st Gen (M100 Series)Good selectivity for terminal olefins. Slower initiation but highly effective for many standard RCM reactions. Often sufficient for on-resin stapling.[12]
Second Generation Grubbs' Catalyst®, 2nd Gen (M200 Series)Features an N-heterocyclic carbene (NHC) ligand, leading to higher activity and broader substrate scope. Useful for more challenging or sterically hindered cyclizations.[16]
Third Generation Grubbs' Catalyst®, 3rd Gen (M300 Series)Designed for fast initiation at low temperatures. Can be advantageous for sensitive substrates.
Hoveyda-Grubbs Type Hoveyda-Grubbs Catalysts (M700 Series)Isopropoxystyrene chelating ligand provides enhanced stability and slower release of the active species. Excellent for reactions requiring higher temperatures or longer times.[14]

Table 2: Comparison of common Grubbs-type catalysts for peptide metathesis.

For most standard on-resin peptide stapling reactions, the first-generation Grubbs catalyst provides an excellent balance of reactivity and cost-effectiveness.[12] More challenging cyclizations may benefit from the higher activity of second-generation catalysts.[16]

Experimental Workflow & Protocols

A robust and reproducible workflow is essential for the successful synthesis of metathesis-derived peptidomimetics. The most efficient approach combines automated solid-phase peptide synthesis (SPPS) with on-resin cyclization.[17][18]

start Start: Select Resin (e.g., Rink Amide) spps Automated Fmoc-SPPS - Couple standard AAs - Couple olefinic UAAs start->spps deprotect Final Fmoc Deprotection spps->deprotect wash1 Resin Wash (DCM/DMF) deprotect->wash1 rcm On-Resin RCM - Add Grubbs' Catalyst - Inert atmosphere (N₂) - Agitate at RT wash1->rcm wash2 Resin Wash (DCM) rcm->wash2 cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) wash2->cleave purify Purification (Preparative HPLC) cleave->purify analyze Analysis (LC-MS, MALDI-TOF) purify->analyze end Final Product: Stapled Peptidomimetic analyze->end

Figure 2: Workflow for automated synthesis of stapled peptides.

Protocol: Solid-Phase Synthesis of the Linear Olefin-Containing Peptide

This protocol is based on the standard Fmoc/tBu strategy.[19][20]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in Dichloromethane (DCM) and then Dimethylformamide (DMF) for 30 minutes each.[20]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Use a 5-fold molar excess of Fmoc-protected amino acid activated with a coupling agent like HATU or HBTU in the presence of a base (e.g., DIPEA) in DMF.[18][21] Couple for 30-60 minutes.

    • For olefinic UAAs (e.g., Fmoc-S5-OH): Use a 2 to 3-fold molar excess to conserve the more expensive reagent. A longer coupling time (e.g., 2 hours) may be required.[12]

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).[22]

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

Protocol: On-Resin Ring-Closing Metathesis (RCM)

This self-validating protocol ensures the reaction proceeds to completion before cleavage from the solid support.

  • Resin Preparation: After synthesis of the linear peptide, wash the peptidyl-resin thoroughly with DCM to remove all traces of DMF, which can inhibit the catalyst. Dry the resin under vacuum.

  • Reaction Setup: Place the resin in a reaction vessel equipped with a frit and a gas inlet/outlet. Purge the vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is crucial as oxygen can deactivate the catalyst.

  • Catalyst Addition: Prepare a solution of the Grubbs' catalyst (e.g., 1st Generation, 10-20 mol% relative to the resin loading) in an anhydrous, non-coordinating solvent like Dichloroethane (DCE) or DCM.[12] Add the catalyst solution to the resin.

  • Reaction: Gently agitate the resin slurry under a positive pressure of inert gas at room temperature for 2-4 hours. Bubbling nitrogen through the suspension can help remove the ethylene byproduct and drive the reaction to completion.[12]

  • Monitoring & Completion: Take a small aliquot of resin, cleave the peptide, and analyze by LC-MS to monitor the conversion of the linear diene to the cyclic product. If the reaction is incomplete, a second portion of the catalyst can be added.

  • Quenching & Washing: Once complete, quench the reaction by adding a small amount of ethyl vinyl ether. Wash the resin extensively with DCM to remove the catalyst and byproducts.[17]

Cleavage, Purification, and Characterization
  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12][19]

  • Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to collect the peptide pellet.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final stapled peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry.

Applications and Future Directions

The ability to synthesize conformationally locked, cell-permeable peptides has opened new frontiers in drug discovery. Stapled peptides have shown immense promise in modulating challenging intracellular PPIs, which are implicated in numerous diseases, particularly cancer.[23] A notable example is the development of stapled peptides that mimic the BH3 domain of pro-apoptotic proteins to inhibit anti-apoptotic proteins like BCL-2 and MDM2, restoring the cell's natural tumor-suppressing pathways.[23]

Future advancements will likely focus on:

  • New Substrates: Development of novel olefin-bearing UAAs to create different staple geometries and functionalities.[24]

  • Stereoselective Catalysis: The use of advanced catalysts that can control the E/Z geometry of the newly formed double bond, which can significantly impact the peptide's conformation and activity.[25][26][27]

  • Tandem Reactions: Combining metathesis with other reactions in one-pot procedures to further functionalize the peptidomimetic scaffold.[16][28]

By mastering the principles of substrate design, catalyst selection, and experimental execution, researchers can harness the power of olefin metathesis to create the next generation of highly potent and specific peptidomimetic therapeutics.

References

Sources

Foundational

A Technical Guide to the Solubility of Boc-amino-6-heptenoic Acid in Organic Solvents

Abstract This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Boc-amino-6-heptenoic acid. In the absence of extensive published quantitative data, this document establishes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Boc-amino-6-heptenoic acid. In the absence of extensive published quantitative data, this document establishes a framework for understanding and predicting its solubility based on first principles of physical organic chemistry. We will dissect the molecular structure to forecast its behavior in a range of common organic solvents, from polar protic to nonpolar aprotic. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of solubility, empowering researchers in drug development and peptide synthesis to generate reliable data tailored to their specific applications.

Introduction: The Significance of Solubility in Synthesis and Development

Boc-amino-6-heptenoic acid is a valuable building block in synthetic organic chemistry, particularly as a non-standard amino acid in peptide synthesis and as a linker in the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Its utility is fundamentally governed by its physicochemical properties, with solubility being paramount. The ability to dissolve this reagent in an appropriate solvent is critical for reaction efficiency, purification, and formulation. An incomplete understanding of its solubility can lead to failed reactions, low yields, and challenges in downstream processing.

This guide moves beyond simple data reporting. It aims to provide a deep, causal understanding of why Boc-amino-6-heptenoic acid exhibits its specific solubility profile, thereby enabling scientists to make informed decisions in solvent selection and experimental design.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by the interplay of its functional groups and overall molecular architecture with the properties of the solvent. The principle of "like dissolves like" is the cornerstone of this analysis[1]. Let's deconstruct the molecule of Boc-amino-6-heptenoic acid (MW: 243.30 g/mol , CAS: 119808-36-5).

  • The Carboxylic Acid (-COOH): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. In its protonated state, it contributes to solubility in polar solvents. In the presence of a base, it can be deprotonated to form a highly polar carboxylate salt, which dramatically increases aqueous solubility[2].

  • The Heptenoic Chain (-CH=CH(CH₂)₄-): This seven-carbon aliphatic chain, terminating in a double bond, constitutes the nonpolar, hydrophobic backbone of the molecule. Its significant size predicts poor solubility in highly polar solvents like water and good solubility in nonpolar solvents[3][4]. The parent compound, 6-heptenoic acid, is only sparingly soluble in water (18.48 g/L) but highly soluble in alcohols like methanol and ethanol[5].

  • The Boc Protecting Group (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a large, sterically hindered, and predominantly nonpolar moiety. Its primary role is to render the amino group unreactive, but it also significantly impacts solubility[][]. By converting the potentially zwitterionic amino acid into a carbamate, the Boc group masks the polar amine, thereby decreasing solubility in water and increasing solubility in a wide range of organic solvents[8].

The combination of these three features results in a molecule of intermediate polarity with significant hydrophobic character. It is expected to be more soluble in organic solvents than in water.

Predicted Solubility Profile

Solvent ClassSolvent NameAbbreviationPolarity IndexPredicted SolubilityRationale & Expert Insights
Polar Protic WaterH₂O10.2Very Low to Insoluble The large hydrophobic C7 chain and the nonpolar Boc group dominate the molecule's character, disrupting the hydrogen bonding network of water. Solubility is expected to be significantly lower than the parent heptenoic acid.
MethanolMeOH5.1High The alcohol can hydrogen bond with the carboxylic acid and the N-H of the carbamate. The methyl group is compatible with the hydrophobic backbone. 6-Heptenoic acid is very soluble in methanol[5].
EthanolEtOH4.3High Similar to methanol, ethanol is an excellent solvent for carboxylic acids of this size. The slightly larger ethyl group further improves interaction with the nonpolar regions.
Polar Aprotic Dimethyl SulfoxideDMSO7.2High A powerful polar aprotic solvent capable of dissolving a vast range of organic compounds. It will effectively solvate both the polar and nonpolar portions of the molecule.
N,N-DimethylformamideDMF6.4High Commonly used in peptide synthesis, DMF is an excellent solvent for Boc-protected amino acids. It effectively solvates the peptide-like carbamate linkage.
AcetonitrileACN5.8Moderate to High ACN is polar enough to interact with the carboxylic acid but less effective at solvating the hydrophobic chain compared to DMF or DMSO.
Acetone(CH₃)₂CO5.1High The ketone carbonyl can act as a hydrogen bond acceptor for the carboxylic acid proton. Its overall polarity is well-matched.
Moderately Polar Ethyl AcetateEtOAc4.4High A versatile solvent. The ester group can interact with the polar functionalities, and the overall moderate polarity is suitable for the entire molecule.
DichloromethaneDCM3.1High A common solvent for organic reactions. Its ability to dissolve a wide range of organic compounds, including those of moderate polarity, makes it a likely good solvent.
TetrahydrofuranTHF4.0High The ether oxygen can act as a hydrogen bond acceptor. THF is an excellent solvent for many organic molecules of this type.
Nonpolar Toluene-2.4Moderate to Low The nonpolar nature of toluene interacts well with the heptenyl chain and Boc group, but it is a poor solvent for the polar carboxylic acid head.
Hexane / Heptane-0.1Very Low to Insoluble These nonpolar alkanes will not effectively solvate the polar carboxylic acid or the carbamate group, leading to very poor solubility.

Experimental Protocol: Quantitative Solubility Determination

To generate precise, application-specific data, the following protocol based on the isothermal shake-flask method is recommended. This method is a self-validating system for determining the equilibrium solubility of a compound in a given solvent at a specified temperature.

Principle

An excess of the solid solute (Boc-amino-6-heptenoic acid) is added to the solvent of interest. The mixture is agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The saturated solution is then carefully separated from the solid, and the concentration of the dissolved solute is quantified.

Materials and Equipment
  • Boc-amino-6-heptenoic acid (solid, high purity)

  • Organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Temperature-controlled agitator (e.g., orbital shaker in an incubator)

  • Analytical balance (± 0.1 mg precision)

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gravimetric analysis: Aluminum weighing pans, vacuum oven or desiccator

  • HPLC analysis (optional): HPLC system with UV detector, appropriate column, and validated method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid Boc-amino-6-heptenoic acid to a pre-weighed vial. The "excess" should be visually apparent after equilibration. A starting point is ~50-100 mg of solid for 2-5 mL of solvent.

  • Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is fully established[9].

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the saturated solution into a clean, pre-weighed vial. This filtration step is critical to remove any microscopic solid particles, which would artificially inflate the measured solubility.

  • Quantification: Determine the amount of dissolved solute using one of the following methods:

    • a) Gravimetric Analysis (for non-volatile solutes in volatile solvents):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

      • Once all the solvent is removed, re-weigh the vial containing the solid residue.

      • The difference in weight corresponds to the mass of Boc-amino-6-heptenoic acid that was dissolved in the known volume of the solvent.

    • b) HPLC Analysis (for higher accuracy and lower concentrations):

      • Accurately dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring the concentration into the linear range of a pre-established calibration curve.

      • Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

      • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Calculation: Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant withdrawn (mL)

Visualizing the Process and Logic

Diagrams can clarify complex relationships and workflows. The following are presented in Graphviz DOT language.

Factors Influencing Solubility

Caption: Key molecular features determining the solubility profile.

Experimental Workflow for Solubility Determination

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-48h at const. Temp) A->B C 3. Settle (Allow solid to sediment) B->C D 4. Withdraw Supernatant via Syringe C->D E 5. Filter (0.22 µm syringe filter) D->E F 6. Quantify Solute (Gravimetric or HPLC) E->F G 7. Calculate Solubility (e.g., mg/mL) F->G

Caption: Isothermal shake-flask method for solubility measurement.

Conclusion

Boc-amino-6-heptenoic acid is a molecule of intermediate polarity, characterized by a polar carboxylic acid head and a significant hydrophobic tail composed of the heptenyl chain and the Boc protecting group. This structure dictates its solubility, making it poorly soluble in water but readily soluble in a wide range of common organic solvents, including alcohols (methanol, ethanol), polar aprotic solvents (DMF, DMSO, acetone), and moderately polar solvents (ethyl acetate, DCM, THF). For applications requiring precise concentration control, the detailed isothermal shake-flask protocol provided herein offers a robust and reliable method for quantitative solubility determination. This guide serves as a foundational resource for any researcher or drug development professional working with this versatile synthetic building block.

References

  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. [Link]

  • Predicting Solubility. Rowan. [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PMC. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025). Digital Discovery (RSC Publishing). [Link]

  • 15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Teacher. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Carboxylic acid. Wikipedia. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

  • Heptanoic acid. Solubility of Things. [Link]

  • Heptanoic Acid | C7H14O2. PubChem. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

  • Is heptanoic acid soluble in water? (2020, October 22). Quora. [Link]

  • DETERMINATION OF SOLUBILITY CLASS. SlidePlayer. [Link]

  • Heptenoic acid (CAS 25377-46-2). Scent.vn. [Link]

  • Showing Compound Heptanoic acid (FDB008051). FooDB. [Link]

  • 2-Amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. PubChem. [Link]

  • Physicochemical properties, organic acid composition and free amino acid. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. [Link]

  • Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. (2018, December 26). ResearchGate. [Link]

  • Showing Compound (E)-2-Heptenoic acid (FDB014141). FooDB. [Link]

  • 6-Heptenoic acid (CAS 1119-60-4). Scent.vn. [Link]

Sources

Exploratory

Commercial suppliers of (2S)-2-(Boc-amino)-6-heptenoic acid

Executive Summary This technical guide provides a comprehensive analysis of (2S)-2-(Boc-amino)-6-heptenoic acid (CAS: 119808-36-5 ), a critical non-canonical amino acid used in peptide macrocyclization and peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (2S)-2-(Boc-amino)-6-heptenoic acid (CAS: 119808-36-5 ), a critical non-canonical amino acid used in peptide macrocyclization and peptidomimetic synthesis.

Critical Distinction: Researchers often confuse this compound with the "S5" stapling amino acid (Fmoc-(S)-2-(4-pentenyl)alanine). The subject of this guide is the tertiary alpha-carbon analog (des-methyl), structurally defined as Boc-L-Bishomoallylglycine . Unlike "S5," which enforces helicity via the Thorpe-Ingold effect, this analog provides a flexible olefinic handle for Ring-Closing Metathesis (RCM) without the steric bulk of the


-methyl group, making it indispensable for flexible linker design and specific protease inhibitor scaffolds.

Chemical Profile & Critical Attributes

Before sourcing, the chemical identity must be rigorously defined to prevent procurement errors, particularly regarding the alpha-substitution pattern.

AttributeSpecification
Chemical Name (2S)-2-(tert-Butoxycarbonylamino)hept-6-enoic acid
Common Synonyms Boc-L-2-aminohept-6-enoic acid; Boc-L-Bishomoallylglycine
CAS Number 119808-36-5 (Boc-protected); Note: 856412-22-1 is the Fmoc analog
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Chirality L-Configuration (S-enantiomer)
Side Chain 4-Pentenyl group:

Solubility Soluble in DCM, DMF, MeOH; Sparingly soluble in water
Structural Visualization

The following diagram illustrates the chemical structure and its key functional zones for modification.

ChemicalStructure Boc Boc Group (Acid Labile Protection) AlphaC α-Carbon (Tertiary) (S-Configuration) Boc->AlphaC Amide Bond SideChain Olefinic Side Chain (RCM Handle) AlphaC->SideChain -(CH2)3-CH=CH2 Carboxyl Carboxylic Acid (C-Term Coupling) AlphaC->Carboxyl

Figure 1: Functional zone analysis of (2S)-2-(Boc-amino)-6-heptenoic acid.

Strategic Sourcing Landscape

Sourcing this specific analog requires navigating between "catalog aggregators" and "primary manufacturers." The Boc-protected form is less common than the Fmoc variant used in Solid Phase Peptide Synthesis (SPPS), as it is often employed in solution-phase synthesis or Boc-SPPS.

Tier 1: Primary Suppliers (High Reliability)

These suppliers typically provide COAs with chiral HPLC data, ensuring enantiomeric excess (ee) > 98%.

  • BLDpharm [1]

    • Catalog ID: BD00822642

    • Purity: 98%

    • Format: White powder[2]

    • Notes: Reliable stock for gram-scale quantities.

  • AiFChem

    • Catalog ID: ACEVNC352

    • Purity: 98% (Stabilized)

    • Notes: Good for bulk inquiries (>10g).

  • Chem-Impex International

    • Status: Often lists the Fmoc variant; inquire specifically for custom Boc protection if not in the immediate catalog. They are a top-tier US-based source for amino acids.

Tier 2: Secondary Aggregators
  • AchemBlock: Catalog ID Y234373 (Verify specific salt forms).

  • Combi-Blocks: Frequently stocks non-canonical amino acids; check for batch-specific H-NMR.

Procurement Warning: Do not accept CAS 856412-22-1 (Fmoc) if your protocol requires Boc chemistry. Deprotecting Fmoc to reprotect with Boc is inefficient and risks racemization.

Quality Assurance & Validation Protocols

Upon receipt, the following "Self-Validating" QC workflow must be executed. Relying solely on the vendor COA is a risk in high-stakes drug development.

Protocol A: Identity & Purity Verification
  • 1H-NMR (DMSO-d6):

    • Confirm the terminal alkene signals: Multiplet at ~5.8 ppm (methine) and two doublets at ~4.9-5.0 ppm (terminal methylene).

    • Verify Boc group : Singlet at ~1.4 ppm (9H).

    • Critical Check: Ensure no integration for the Fmoc aromatic region (7.3-7.9 ppm).

  • Chiral HPLC (Enantiomeric Purity):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

    • Acceptance Criteria: >98% ee. Presence of the R-enantiomer (D-isomer) can disrupt secondary structure formation in peptides.

QC_Workflow Receipt Raw Material Receipt (Check CAS: 119808-36-5) NMR 1H-NMR Analysis (Confirm Alkene & Boc) Receipt->NMR Chiral Chiral HPLC (Verify >98% ee) NMR->Chiral Decision Pass Criteria? Chiral->Decision Release Release for Synthesis Decision->Release Yes Reject Reject/Return Decision->Reject No

Figure 2: Incoming Quality Control (IQC) Decision Tree.

Application Workflow: Ring-Closing Metathesis (RCM)

The primary utility of (2S)-2-(Boc-amino)-6-heptenoic acid is the formation of hydrocarbon "staples" or macrocycles. Below is a validated protocol for solution-phase RCM.

Mechanism of Action

Unlike the rigidifying "S5" staple, this residue allows for flexible macrocyclization . It is ideal for linking residues


 and 

where some conformational breathing is required to fit the target binding pocket.
Step-by-Step Protocol: Solution Phase RCM

Reagents: Grubbs Catalyst (1st or 2nd Gen), Dichloromethane (DCM) (Anhydrous/Degassed).

  • Peptide Assembly: Synthesize the linear peptide containing two olefinic residues (e.g., two units of Boc-L-Bishomoallylglycine) using standard Boc-chemistry couplings (EDC/HOBt or HATU).

  • Dilution (Critical): Dissolve the protected peptide in degassed DCM to a concentration of < 1 mM . High dilution prevents intermolecular dimerization (oligomerization).

  • Catalyst Addition:

    • Add Grubbs II Catalyst (10-20 mol%).

    • Reflux at 40°C for 2-12 hours under inert atmosphere (

      
       or Ar).
      
  • Quenching: Add DMSO (50 eq relative to catalyst) or vinyl ether to quench the active ruthenium species.

  • Purification: Evaporate DCM and purify via Flash Chromatography or Prep-HPLC.

Troubleshooting Tip: If the reaction stalls, add a second portion of catalyst (5 mol%) and verify that the DCM is strictly anhydrous. Oxygen is the primary killer of the ruthenium carbene.

Handling & Storage

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if the bottle is opened.

  • Stability: The terminal alkene is susceptible to oxidation (epoxidation) over long periods. Re-validate purity via NMR if stored > 6 months.

References

  • Chemical Identity & Properties: PubChem.[2][3][4][5] (2S)-2-(tert-Butoxycarbonylamino)hept-6-enoic acid. National Library of Medicine.[3] [Link]

  • RCM Methodology: Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]

  • Peptide Stapling Overview: Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Hydrocarbon-Stapled Peptide Helices

Introduction: Overcoming the “Undruggable” with Structural Stabilization The landscape of drug discovery is continually challenged by targets once deemed "undruggable," particularly those mediated by intracellular protei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the “Undruggable” with Structural Stabilization

The landscape of drug discovery is continually challenged by targets once deemed "undruggable," particularly those mediated by intracellular protein-protein interactions (PPIs).[1][2] These interactions often occur over large, flat surface areas, making them intractable for traditional small-molecule drugs.[2] While large biologics can target extracellular PPIs, their inability to cross the cell membrane limits their scope.[1] Hydrocarbon-stapled peptides have emerged as a transformative therapeutic modality that bridges this gap, combining the target specificity of biologics with the cell-penetrating potential of small molecules.[3][4]

A stapled peptide is a synthetic mini-protein where the native α-helical secondary structure is conformationally locked by a covalent, all-hydrocarbon cross-link.[1][5] This "staple" is introduced by replacing two natural amino acids with non-natural, olefin-bearing amino acids, which are then covalently linked via a catalytic reaction.[6][7] This structural reinforcement confers remarkable properties:

  • Enhanced α-Helicity: The staple pre-organizes the peptide into its bioactive helical shape, reducing the entropic penalty of binding to its target.[5][8]

  • Protease Resistance: By sequestering the amide backbone within the helical core, the staple renders the peptide highly resistant to proteolytic degradation, dramatically increasing its in-vivo stability.[5][9][10]

  • Increased Cell Permeability: The stabilized helical structure and increased hydrophobicity from the hydrocarbon staple facilitate cellular uptake, allowing the peptide to engage intracellular targets.[3][7]

  • Improved Target Affinity: By locking the peptide in its binding-competent conformation, target affinity can be increased by orders of magnitude compared to the linear, unstapled analogue.[4][11]

This guide provides a comprehensive overview of the principles and detailed protocols for the design, synthesis, and characterization of hydrocarbon-stapled peptides using the most prevalent method: Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

Design Principles for Effective Helical Stabilization

The rational design of a stapled peptide is critical to its success. The goal is to stabilize the α-helix without disrupting the key binding interface that interacts with the target protein.

Staple Placement

The α-helix is characterized by 3.6 residues per turn.[10] To ensure the olefin-bearing side chains are positioned on the same face of the helix for efficient cyclization, they are typically placed at positions i, i+4 or i, i+7.[10][12]

  • i, i+4 Stapling: This creates a staple that spans one full turn of the α-helix. It is the most common and widely used approach for stabilizing shorter peptide sequences.[10][13]

  • i, i+7 Stapling: This staple spans two turns of the helix and is often employed for longer peptides or to create a larger macrocycle.[5][10]

The optimal staple position is often determined empirically through a "staple scanning" approach, where multiple versions of the peptide are synthesized with the staple at different locations along the non-binding face of the helix.[5][9] Computational modeling and structural data, when available, are invaluable for identifying residues that are not critical for target binding and can be substituted with the non-natural amino acids.[12][14]

Non-Natural Amino Acid Building Blocks

The synthesis of all-hydrocarbon staples relies on the incorporation of α,α-disubstituted, non-natural amino acids bearing terminal olefin tethers.[5] The α-methylation provides a nucleating point that already begins to induce helicity.[4] The most commonly used building blocks are:

  • (S)-α-(2'-pentenyl)alanine (S5): Used for i, i+4 stapling.[5]

  • (R)-α-(2'-octenyl)alanine (R8): Often paired with S5 for i, i+7 stapling.[5]

The stereochemistry and length of the hydrocarbon tether are crucial for achieving efficient ring closure and the desired helical conformation.[5]

Overall Synthesis Workflow

The synthesis of a stapled peptide is a multi-step process that integrates solid-phase peptide synthesis (SPPS) with organometallic catalysis. The entire process is typically performed on a solid support to maximize efficiency and facilitate purification.

G cluster_0 A Peptide Design & Staple Placement B Fmoc Solid-Phase Peptide Synthesis (SPPS) A->B Sequence C On-Resin Ring-Closing Metathesis (RCM) B->C Linear Peptide-Resin D Cleavage from Resin & Side-Chain Deprotection C->D Stapled Peptide-Resin E Purification (RP-HPLC) D->E Crude Stapled Peptide F Characterization (MS, CD, AAA) E->F Purified Stapled Peptide

Figure 1. Overall workflow for hydrocarbon-stapled peptide synthesis.

The Core Chemistry: Ring-Closing Metathesis (RCM)

The key chemical transformation in this process is the Ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction.[13] This powerful carbon-carbon bond-forming reaction joins the two terminal alkene tethers on the peptide side chains, forming a new double bond within the macrocycle and releasing ethylene gas as a byproduct.[15]

The reaction is most commonly mediated by a Grubbs catalyst, a ruthenium-based complex that is tolerant of a wide range of functional groups found in peptides.[4][16] The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps.[15][16]

G Start Resin-Bound Peptide with Olefin Side Chains Complex1 Peptide-[Ru] Complex Start->Complex1 + Catalyst Catalyst [Ru]=CHPh (Grubbs Catalyst) Catalyst->Complex1 Metallocycle Ruthenacyclobutane Intermediate Complex1->Metallocycle [2+2] Cycloaddition Ethylene Ethylene (byproduct) Metallocycle->Complex1 Complex2 Product-[Ru] Complex Metallocycle->Complex2 [2+2] Cycloreversion Complex2->Ethylene Complex2->Metallocycle Product Stapled Peptide (on Resin) Complex2->Product - Catalyst

Figure 2. Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Detailed Application Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Olefin-Bearing Peptide

This protocol outlines the assembly of the linear peptide on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][17]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-protected non-natural olefin-bearing amino acids (e.g., Fmoc-(S5)-OH)

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma

  • Base: Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine/DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and Isopropanol (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents relative to resin loading) with the coupling reagent (e.g., 4.9 eq HBTU/HOBt) and base (10 eq DIEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash: Wash the resin thoroughly with DMF (5x) and Isopropanol (3x) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

    • Expert Insight: The coupling of the sterically hindered α,α-disubstituted non-natural amino acids can be sluggish.[9][13] It is critical to use a highly efficient coupling reagent and to perform a double coupling (repeating step 3) to ensure complete incorporation.[18] A Kaiser test cannot be used to monitor the completion of these couplings; confirmation must be done by a test cleavage and LC/MS analysis.[13]

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2. The resin-bound linear peptide is now ready for cyclization.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Performing the RCM reaction while the peptide is still attached to the resin leverages the "pseudo-dilution" effect, which favors the desired intramolecular cyclization over intermolecular oligomerization.[13]

Materials:

  • Resin-bound linear peptide

  • Grubbs 1st Generation Catalyst (or other suitable catalyst)

  • Anhydrous, degassed 1,2-dichloroethane (DCE)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Wash the peptide-resin extensively with dichloromethane (DCM) and then with DCE. Swell the resin in DCE for 20 minutes.

  • Catalyst Preparation: In a separate vial, dissolve the Grubbs catalyst (typically 10-20 mol % relative to the peptide-resin) in DCE to make a ~10 mM solution.[19]

  • Inert Atmosphere: Purge the reaction vessel containing the resin with an inert gas. This is crucial as the catalyst can be sensitive to oxygen, and purging helps drive off the ethylene byproduct, pushing the reaction to completion.[20][21]

  • Reaction: Add the catalyst solution to the resin suspension. Agitate the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours.[4][21] The reaction can be repeated with a second addition of fresh catalyst to ensure complete conversion.[19]

  • Monitoring: To monitor the reaction, a small sample of beads can be removed, and the peptide cleaved (see Protocol 3) and analyzed by LC/MS. The cyclized (stapled) peptide will typically have a shorter retention time on a reverse-phase HPLC column than its linear precursor.[19]

  • Wash: Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DCE (3x), DCM (3x), and DMF (3x) to remove all traces of the ruthenium catalyst.[19]

Common Grubbs Catalysts for Peptide Stapling
Grubbs 1st Generation: The most commonly used catalyst for standard stapling; robust and effective.[4][20]
Grubbs 2nd Generation: More active but can sometimes be less selective.[4]
Hoveyda-Grubbs Catalysts: Offer increased stability and are also widely used.[4]
Z-Selective Catalysts: Specialized cyclometalated ruthenium catalysts can be used to control the geometry (E vs. Z) of the newly formed double bond.[22][23]
Protocol 3: Cleavage, Deprotection, and Purification

In this final synthesis step, the stapled peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

Materials:

  • Stapled peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Reverse-Phase HPLC (RP-HPLC) system

Procedure:

  • Resin Drying: Wash the stapled peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[18][20]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile/TFA mixture) and purify it using preparative RP-HPLC.[18]

  • Lyophilization: Collect the pure fractions as determined by LC/MS analysis and lyophilize to obtain the final product as a fluffy white powder.

Protocol 4: Biophysical Characterization

Proper characterization is essential to confirm the identity, purity, and, most importantly, the conformation of the final stapled peptide.

Technique Purpose
Mass Spectrometry (MS) Confirms the correct molecular weight of the stapled peptide, verifying successful synthesis and cyclization.[18]
Analytical RP-HPLC Determines the purity of the final product.[18]
Circular Dichroism (CD) Spectroscopy The most critical technique to verify the induction of α-helicity. A stapled peptide will show characteristic double minima at ~208 and ~222 nm, indicative of a high α-helical content, which is often absent in the unstapled precursor.[5][11]
Amino Acid Analysis (AAA) Provides the most accurate method for quantifying the final peptide concentration.[5][11]

Conclusion and Future Outlook

The synthesis of hydrocarbon-stapled peptides via Ring-Closing Metathesis is a robust and highly adaptable technology that has unlocked new avenues for therapeutic intervention.[24] By enforcing a stable α-helical structure, this method transforms proteolytically-labile peptides into drug-like molecules capable of modulating challenging intracellular PPIs.[10][25] As catalyst technology and peptide design principles continue to evolve, the potential for stapled peptides to address a wide range of human diseases, from cancer to infectious diseases, will undoubtedly expand, solidifying their role as a powerful tool in the drug developer's arsenal.[26][27]

References

  • CD Formulation. (n.d.). Stapled Peptide Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

  • QYAOBIO. (2024, September 3). Stapled Peptides for Drug Improvement. Retrieved from [Link]

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. Retrieved from [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. Retrieved from [Link]

  • Qiu, W., Sheng, L., Zou, P., Yang, K., Hong, A., & Tong, X. (n.d.). Facile Synthesis of Hydrocarbon-Stapled Peptides. Technology Networks. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. Retrieved from [Link]

  • ResearchGate. (2025, September 22). Introduction of the Application of Stapled Peptides in Protein–Protein Interactions Drug Discovery and Their Successful Examples. Retrieved from [Link]

  • Tsubogo, T., et al. (2022). E-Selective Ring-Closing Metathesis in α-Helical Stapled Peptides Using Carbocyclic α,α-Disubstituted α-Amino Acids. Organic Letters, 24(4), 978-983. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 16). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Retrieved from [Link]

  • Drug Hunter. (2025, September 30). Stapled-Peptides: An Innovative Approach to Improve Drug-Like Properties That Continues to Pursue Clinical Validation. Retrieved from [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. Published article also available from PMC. Retrieved from [Link]

  • Lim, J., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. International Journal of Molecular Sciences, 25(18), 9904. Retrieved from [Link]

  • Open Exploration Publishing. (2024, April 18). Stapled peptides: targeting protein-protein interactions in drug development. Retrieved from [Link]

  • Muttenthaler, M., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(19), 3594. Retrieved from [Link]

  • Google Patents. (n.d.). EP2334317A2 - Stapled peptides and method of synthesis.
  • ResearchGate. (2025, August 9). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Retrieved from [Link]

  • MDPI. (2024, September 5). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Retrieved from [Link]

  • ResearchGate. (n.d.). Stapled peptide design: Principles and roles of computation. Retrieved from [Link]

  • Spring, D. Group. (2015, March 12). A two-component 'double-click' approach to peptide stapling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Ruthenium-Based Olefin Metathesis. Retrieved from [Link]

  • Bird, G. H., & Walensky, L. D. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 3(3), 99–117. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New Insights into the Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions. Retrieved from [Link]

  • Anaspec. (n.d.). Hydrocarbon Stapled & Constrained Peptides. Retrieved from [Link]

  • Biotage. (2023, January 30). Using microwave heating for your stapled peptide synthesis. Retrieved from [Link]

  • Vyboishchikov, S. F., et al. (2002). Mechanism of olefin metathesis with catalysis by ruthenium carbene complexes: density functional studies on model systems. Chemistry – A European Journal, 8(17), 3962-3975. Retrieved from [Link]

  • O'Leary, D. P., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society, 136(34), 11921–11932. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Metathesis of Boc-Protected Amines

Current Status: Operational Topic: Troubleshooting Grubbs Catalyst Deactivation in N-Boc Substrates Ticket ID: RCM-N-BOC-001 Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Grubbs Catalyst Deactivation in N-Boc Substrates Ticket ID: RCM-N-BOC-001 Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary & Core Directive

The Paradox: You are likely using a tert-butyloxycarbonyl (Boc) group specifically to prevent catalyst poisoning by masking a basic amine.[1] However, your reaction is failing.

The Reality: In 90% of cases, the Boc group is not the poison—the impurities from its installation are. In the remaining 10%, the Boc group itself is participating in "non-productive coordination" (chelation) or creating steric rotamers that block the active site.

This guide provides a bifurcated troubleshooting strategy:

  • Decontamination: Removing the "Hidden Assassins" (residual amines/DMAP).[1]

  • Decoy Strategy: Using Lewis Acids to disrupt Boc-Ruthenium chelation.[1]

Diagnostic Workflow (Interactive Logic)

Before altering your synthesis, determine the failure mode using this logic flow.

DiagnosticFlow Start Reaction Failure: Boc-Substrate + Grubbs Cat Obs1 Observation: Rapid color change (Purple -> Black/Brown) within minutes? Start->Obs1 Path1 YES: Catalyst Death Obs1->Path1 Yes Path2 NO: Catalyst Persists (Remains Purple/Red-ish) Obs1->Path2 No Cause1 CAUSE: Trace basic amines or residual DMAP/Phosphines Path1->Cause1 Sol1 SOLUTION: Copper(I) Chloride Scavenge Protocol Cause1->Sol1 Obs2 Is the reaction stalled or extremely slow? Path2->Obs2 Cause2 CAUSE: Non-productive Carbonyl Chelation Obs2->Cause2 Substrate has flexible linker Cause3 CAUSE: Steric Rotamers (Boc blocking alkene) Obs2->Cause3 Substrate is sterically crowded Sol2 SOLUTION: Add Lewis Acid (Ti(OiPr)4) Cause2->Sol2 Sol3 SOLUTION: High Temp (Toluene 80°C) or Microwave Cause3->Sol3

Figure 1: Diagnostic decision tree for distinguishing between impurity-based poisoning and intrinsic substrate inhibition.[1]

Protocol A: The "Hidden Assassin" (Impurity Removal)

The Issue: The standard installation of Boc groups often uses DMAP (4-Dimethylaminopyridine) or basic amines.[1][2][3] Even trace amounts (<1 mol%) of DMAP will coordinate irreversibly to the Ruthenium center, killing the catalyst instantly. Standard silica chromatography often fails to remove these trace poisons completely.[1]

The Solution: The Copper(I) Chloride Wash.[1] CuCl coordinates avidly to nitrogen bases (pyridines, amines) but does not affect the carbamate (Boc).[1]

Step-by-Step Decontamination Protocol
  • Dissolution: Dissolve your Boc-protected precursor in Et₂O or CH₂Cl₂ (0.1 M).

  • The Scavenger: Add CuCl (10–20 mg per mmol of substrate) directly to the organic phase.[1]

    • Note: Do not use CuCl₂; it must be Copper(I).[1]

  • Agitation: Stir vigorously for 30–60 minutes.

    • Visual Cue: The solid CuCl may turn blue/green as it complexes with amines.[1]

  • Filtration: Filter the mixture through a small pad of Celite to remove the solid copper-amine complexes.

  • Concentration: Evaporate the solvent. The residue is now "Metathesis Grade."

Validation Data:

Contaminant Standard Workup Yield CuCl Wash Yield
Residual DMAP (1%) 0% (Catalyst Death) 85-95%

| Residual Free Amine | <10% | >90% |[1]

Expert Insight: If CuCl is unavailable, filtering the substrate through a short plug of activated acidic alumina immediately prior to reaction is a viable alternative.

Protocol B: The "Chelation Trap" (Breaking Coordination)

The Issue: In certain substrates (especially those forming 7- to 9-membered rings), the carbonyl oxygen of the Boc group is perfectly positioned to donate electron density to the Ruthenium center (forming a 5- or 6-membered chelate).[1] This creates a "resting state" that is thermodynamically stable but catalytically inactive.[1]

The Solution: Introduce a "Decoy" Lewis Acid.[1] The Lewis acid binds to the Boc carbonyl oxygen more strongly than the Ruthenium does, freeing the catalyst to perform metathesis.

The Titanium "Decoy" Method

Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄].[1] Mechanism: Ti(OiPr)₄ is a mild Lewis acid that oxophiletically binds to the carbamate carbonyl.[1]

Experimental Procedure:

  • Setup: Prepare your standard metathesis setup (Substrate + Solvent) in the glovebox or under Argon.[1]

  • Additive: Add Ti(OiPr)₄ (0.2 – 0.3 equivalents) relative to the substrate.[1]

    • Warning: Do not use strong Lewis acids like BF₃·OEt₂ as they may deprotect the Boc group.[1]

  • Equilibration: Stir for 10–15 minutes before adding the Grubbs catalyst. This allows the Ti to "cap" the Boc oxygens.[1]

  • Initiation: Add the Grubbs Catalyst (Gen II is preferred for these difficult closures).[1]

  • Reflux: Heat to reflux (CH₂Cl₂ at 40°C or Toluene at 80°C). Chelation is often an entropic trap; heat helps break it.[1]

ChelationMech Boc Boc-Substrate (C=O donor) Chelate Inactive Chelate (Ru-O=C-N) Boc->Chelate + Ru (Poisoning) Complex Ti-Boc Complex (Sterically Bulky but Inert) Boc->Complex + Ti(OiPr)4 (Decoy Binding) Ru Ru Catalyst (Active) Chelate->Ru Slow/No Rxn Ti Ti(OiPr)4 (Lewis Acid) FreeRu Active Ru (Restored) Complex->FreeRu + Ru (Successful Metathesis)

Figure 2: Mechanism of Lewis Acid additives preventing catalyst sequestration.

Protocol C: Steric Rotamers (The "Bulky Shield")

The Issue: The tert-butyl group is massive.[1] In some conformations (rotamers), the Boc group physically blocks the alkene from approaching the Ruthenium carbene.

The Solution:

  • Thermal Rotation: High temperature (Toluene, 80–110°C) increases the rotation rate of the C-N bond, making the "open" conformation accessible.

  • Microwave Irradiation: Often superior for overcoming these barriers quickly before the catalyst thermally decomposes.[1]

  • Protecting Group Swap: If Boc persistently fails due to sterics, switch to a Trifluoroacetamide group.[1]

    • Why? It is smaller, electron-withdrawing (reducing N-basicity even more), and the carbonyl is less basic (less chelation).[1] It is easily cleaved with mild base (K₂CO₃/MeOH).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Benzoquinone with Boc-amines? A: Yes. 1,4-Benzoquinone is used to suppress isomerization (hydride formation), which is a common side reaction with N-containing substrates.[1] It does not fix "poisoning," but it prevents the formation of Ru-hydrides that lead to double-bond migration.[1]

Q: Which catalyst is best for Boc-protected amines? A: Grubbs II or Hoveyda-Grubbs II . The N-Heterocyclic Carbene (NHC) ligand in Generation II catalysts is less susceptible to displacement by the Boc carbonyl than the phosphine ligands in Generation I.[1]

Q: My reaction turns black instantly. Is it the Boc? A: No. Instant blackening indicates rapid decomposition of the Ruthenium species, almost always caused by a strong base (free amine) or a nucleophile (phosphine impurity). Go back to Protocol A (CuCl wash).

References

  • Fürstner, A., et al. "Olefin Metathesis in Organic Chemistry."[1] Angewandte Chemie International Edition, 2000.[1] Link

    • Foundational text on functional group tolerance and the necessity of Lewis acids for preventing chel
  • Compain, P. "Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect."[1] Advanced Synthesis & Catalysis, 2007.[1] Link[1]

    • Detailed review of strategies (Lewis acids, protecting groups)
  • Yang, Q., et al. "Prevention of Catalyst Poisoning in Metathesis of Boc-Protected Amines."[1] Organic Letters, 2004.[1] Link[1]

    • Specific protocols regarding the use of Ti(OiPr)
  • Grubbs, R. H. "Handbook of Metathesis."[1] Wiley-VCH, 2003.[1] Link[1]

    • The definitive reference for all metathesis protocols and c

Sources

Optimization

Minimizing olefin isomerization side reactions in metathesis

Metathesis Stability Control Center Senior Application Scientist Desk | Issue: Olefin Isomerization (Double Bond Migration) Welcome to the Stability Control Center You are likely here because your metathesis reaction (RC...

Author: BenchChem Technical Support Team. Date: February 2026

Metathesis Stability Control Center Senior Application Scientist Desk | Issue: Olefin Isomerization (Double Bond Migration)

Welcome to the Stability Control Center

You are likely here because your metathesis reaction (RCM, CM, or ROMP) has yielded a mixture of inseparable isomers rather than your target olefin. This is the "Achilles' heel" of ruthenium-based metathesis: Olefin Isomerization .

This guide is not a textbook; it is a troubleshooting and prevention system. We treat isomerization not as random bad luck, but as a predictable side-reaction driven by specific catalytic species (Ruthenium Hydrides) that can be neutralized.[1]

Module 1: Diagnostic Hub

Is it Isomerization or Decomposition?

Before applying additives, confirm the diagnosis. "Low yield" is not the same as "Isomerization."

The Symptom Checker:

Observation (LCMS/NMR) Diagnosis Immediate Action
Product mass is correct, but NMR shows shifted alkene protons. Active Isomerization See Protocol A (Benzoquinone) below.
Product mass is -14 or +14 (homologs). Isomerization + Metathesis The catalyst isomerized the SM before metathesis. See Protocol B.
Starting material remains, catalyst color turned black/brown. Catalyst Death Oxygen/Impurity issue. Degas solvents; do not add isomerization inhibitors yet.

| Multiple small peaks in baseline (oligomers). | Polymerization/Oligomerization | Dilution issue. Increase dilution (for RCM). |

Visual Troubleshooting Workflow

Troubleshooting Start Identify Issue CheckNMR Check 1H NMR / LCMS Start->CheckNMR Shifted Shifted Double Bond? CheckNMR->Shifted Same Mass MassChange Mass Change (-CH2)? CheckNMR->MassChange Different Mass Isom DIAGNOSIS: Isomerization (Ru-H Species Active) Shifted->Isom Yes PreIsom DIAGNOSIS: Pre-Metathesis Isomerization MassChange->PreIsom Yes SolutionA Apply Protocol A (1,4-Benzoquinone) Isom->SolutionA SolutionB Apply Protocol C (Temp/Catalyst Switch) PreIsom->SolutionB

Figure 1: Diagnostic decision tree to distinguish post-metathesis isomerization from other reaction failures.

Module 2: Prevention Protocols (The "Toolkit")

The following protocols are designed to suppress the formation or activity of Ruthenium Hydride (Ru-H) species, the primary catalyst for unwanted isomerization [1].

Protocol A: The Benzoquinone Method (Gold Standard)

Mechanism: 1,4-Benzoquinone (BQ) acts as a hydride scavenger.[2] It oxidizes Ru-H species back to Ru(IV) or stabilizes Ru(0) decomposition products, preventing them from re-entering the cycle as isomerization catalysts [2].

  • Applicability: RCM, Cross Metathesis.[2][3][4]

  • Impact: High suppression of isomers; mild reduction in reaction rate.

Step-by-Step:

  • Preparation: Prepare a stock solution of 1,4-benzoquinone in your reaction solvent (e.g., DCM or Toluene).

  • Loading: Add 10–20 mol% of BQ relative to your substrate.

    • Note: Do not exceed 30 mol% unless necessary, as it can inhibit the metathesis catalyst itself.

  • Sequence:

    • Add Substrate to solvent.

    • Add BQ solution.

    • Wait 5 minutes.

    • Add Metathesis Catalyst (Grubbs II, Hoveyda-Grubbs II).

  • Monitoring: Run the reaction at the lowest viable temperature (see Protocol C).

Protocol B: The Acidic Additive Method

Mechanism: Mild acids protonate the hydride species or coordinate to the ruthenium to prevent hydride formation.

  • Applicability: Substrates sensitive to oxidation (where BQ is unsuitable).

  • Reagents: Acetic Acid (AcOH), Phenyl Phosphoric Acid, or Chlorocatecholborane [3].[3][5]

Step-by-Step:

  • Reagent: Use Glacial Acetic Acid (anhydrous).

  • Loading: Add 10–20 mol% relative to substrate.

  • Sequence: Add Acid to the solvent/substrate mix before catalyst addition.

  • Warning: Avoid this protocol if your substrate contains acid-labile protecting groups (e.g., TES/TBS ethers, acetals).

Protocol C: Thermal & Catalyst Management

Mechanism: Ru-H species formation is endothermic and time-dependent. High temperatures accelerate catalyst decomposition into hydrides [4].

Guidelines:

  • Temperature: Never reflux unless necessary. If the reaction works at 40°C, do not run it at 80°C "just to be safe."

    • Target: 30°C – 40°C is the "Safe Zone."

  • Catalyst Selection:

    • Avoid: 2nd Generation catalysts (G-II, HG-II) have long lifetimes, allowing them to decompose slowly into hydrides.

    • Prefer: Fast-initiating catalysts (e.g., Grubbs III or Piers-type ) that complete the reaction before significant decomposition occurs.

    • Alternative: CAAC-Ru catalysts are experimentally shown to be resistant to hydride formation [1].[6]

Module 3: Advanced FAQ (Mechanistic Insight)

Q1: Why does my reaction mixture turn black when isomerization happens? A: The black color indicates the formation of Ruthenium nanoparticles. These are the end-stage decomposition products. Before they aggregate into visible particles, they exist as soluble Ru-H species or clusters that are highly active for isomerization (chain-walking) but inactive for metathesis [5].

Q2: Can I just purify the isomers away? A: Rarely efficiently. Isomers often differ only by the position of a double bond (e.g.,


 vs 

), making them nearly identical in polarity on silica gel. Prevention is the only viable strategy for scale-up.

Q3: How exactly does the Ruthenium Hydride form? A: It is often a "suicide" reaction by the catalyst.

  • Thermal Decomposition: The N-Heterocyclic Carbene (NHC) ligand can undergo C-H activation at high temperatures.

  • Alcohol Impurities: Reaction with trace alcohols (solvent or substrate) can lead to alkoxide formation followed by

    
    -hydride elimination.
    
Mechanism Visualization: The Path to Isomerization

Mechanism ActiveCat Active Ru-Carbene (Metathesis Cycle) Decomp Decomposition (High T / Alcohols) ActiveCat->Decomp Time/Heat RuH Ru-Hydride Species (The Culprit) Decomp->RuH Formation Coordination Ru-H Coordinates Olefin RuH->Coordination Substrate Target Olefin Substrate->Coordination Migration Hydride Insertion & Elimination Coordination->Migration Chain Walking Migration->RuH Regenerates Isomer Isomerized Product (Double Bond Shift) Migration->Isomer

Figure 2: The catalytic cycle of side-reaction isomerization driven by decomposed Ru-H species.

Summary of Additive Efficacy

AdditiveRecommended LoadingProsCons
1,4-Benzoquinone 10–20 mol%Highly effective; Industry standard; Cheap.Can slow reaction kinetics; Oxidant.
Acetic Acid 10–20 mol%Easy to remove; Mild.Less effective than quinones; Incompatible with acid-sensitive groups.
Phenol 1 equivCheap.Often requires high loading; Inconsistent results in literature.
Chlorocatecholborane 10 mol%Very effective for specific difficult substrates.Expensive; Air sensitive; Harder to handle.

References

  • Anderson, B. (2017).[6] Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. Link

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[7] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link

  • Organic Chemistry Portal.[1] Ring-closing metathesis - Prevention of Isomerization. Link

  • Fogg, D. E. (2014). Key processes in ruthenium-catalysed olefin metathesis. Chemical Communications. Link

  • Han, Y. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Molecules (MDPI). Link

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Resin-Bound Peptide Metathesis

Welcome to the technical support center for resin-bound peptide metathesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resin-bound peptide metathesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for one of the most critical parameters in on-resin cyclization: solvent selection. As Senior Application Scientists, we have compiled field-proven advice to help you navigate experimental complexities and achieve successful, reproducible outcomes.

Section 1: Frequently Asked Questions - The Fundamentals of Solvent Selection

This section addresses the foundational questions regarding the role and choice of solvents for ring-closing metathesis (RCM) performed on solid support.

Q1: What is the primary role of the solvent in resin-bound peptide metathesis?

The solvent is not merely a medium for the reaction; it is an active participant that dictates the physical and chemical environment. Its primary roles are threefold:

  • Resin Swelling: The solvent must permeate the polymer matrix of the resin beads, causing them to swell.[1] Proper swelling is essential as it "opens up" the internal structure of the resin, allowing the peptide chains and the bulky Grubbs catalyst to access each other.[2][3] Insufficient swelling is a leading cause of failed on-resin reactions because it severely restricts reagent diffusion, leading to low or no conversion.[1]

  • Catalyst and Reagent Solvation: The solvent must effectively dissolve the Grubbs catalyst and any other reagents. The catalyst needs to be fully solvated to be catalytically active and to diffuse freely throughout the swollen resin matrix.

  • Influencing Reaction Kinetics: The solvent can directly interact with the metal center of the catalyst. Coordinating solvents can inhibit or deactivate the catalyst, while non-coordinating solvents generally promote higher activity.[4][5] Therefore, solvent choice has a direct impact on the rate and efficiency of the metathesis reaction.[6][7]

Q2: Which solvents are most commonly recommended for on-resin metathesis and why?

The most effective and widely recommended solvents are non-coordinating, halogenated hydrocarbons.

  • 1,2-Dichloroethane (DCE): Often considered the gold standard for on-resin metathesis.[8][9] It provides excellent swelling for standard polystyrene resins and is a poor ligand for the ruthenium center of the Grubbs catalyst, thus promoting high catalytic activity.[4]

  • Dichloromethane (DCM): A very common choice due to its excellent resin-swelling properties and its established use in solid-phase peptide synthesis (SPPS).[2][10] It is less toxic than DCE and generally provides good results, making it a workhorse solvent for this application.

These solvents are preferred because they strike the right balance between swelling the resin support and minimizing inhibitory interactions with the catalyst.[5]

Q3: How does my resin type (e.g., Polystyrene vs. PEG) influence my choice of solvent?

The polymer backbone of the resin is a critical factor.

  • Polystyrene (PS) Resins (e.g., Merrifield, Wang, Rink Amide): These are hydrophobic supports cross-linked with divinylbenzene (DVB).[1] They swell best in non-polar, aprotic solvents like DCM, toluene, and DCE.[2] The degree of cross-linking (typically 1% or 2% DVB) affects the mechanical stability and swelling capacity, with lower cross-linking leading to greater swelling.[2]

  • Polyethylene Glycol (PEG) Resins (e.g., TentaGel, ChemMatrix): These resins have a hydrophilic PEG component grafted onto a polystyrene core or as the primary backbone. They are designed to improve solvation for complex or aggregating peptide sequences.[11] While they also swell well in DCM, they have better compatibility with more polar solvents than pure polystyrene resins, which can be advantageous for highly polar peptides.[11]

Q4: Can I use common peptide synthesis solvents like DMF or NMP for metathesis?

Using N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as the primary solvent for metathesis is generally not recommended . These are polar, coordinating solvents that can bind to the ruthenium catalyst's metal center, leading to reduced activity or complete inhibition.[4]

However, they can be useful in specific situations as a minor component in a mixed-solvent system. For peptides that are poorly soluble or prone to aggregation, adding a small percentage of DMF (e.g., in a 4:1 DCM/DMF mixture) can improve peptide solvation and disrupt secondary structures, potentially increasing the yield.[10] This is a trade-off, as you may need to increase the catalyst loading or reaction time to compensate for the partial inhibition.

Q5: What generation of Grubbs catalyst is best for on-resin peptide metathesis, and does it affect solvent choice?

Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are overwhelmingly preferred for on-resin applications.

  • First-Generation Grubbs Catalyst (G1): While historically important, G1 is less active and more sensitive to functional groups and impurities than later generations.[12]

  • Second-Generation Catalysts (G2, HG2): These catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit superior thermal stability and much higher catalytic activity.[12][13] They are more robust and can tolerate a wider range of functional groups and trace impurities, making them ideal for complex peptide substrates.[14]

  • Third-Generation Catalysts (e.g., Zhan catalysts): These are designed for even faster initiation and are also highly effective.[14]

The choice of catalyst does not fundamentally change the preferred solvents (DCE and DCM remain top choices), but the higher stability of G2 and later catalysts may provide a wider process window, showing more tolerance to co-solvents like DMF when necessary.[10]

Section 2: Troubleshooting Guide - Solving Common Metathesis Problems

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Low or No Conversion to the Cyclized Product
  • Symptom: HPLC/MS analysis of a test cleavage shows predominantly the linear, unreacted peptide starting material.

  • Possible Cause A: Poor Resin Swelling

    • Diagnosis: Visually inspect the resin beads after adding the solvent. They should appear significantly larger and more translucent than the dry resin. If the resin bed volume has not increased by at least 3-4 times, swelling is likely insufficient.[2] Poor swelling physically prevents the catalyst from reaching the reactive sites within the beads.[1]

    • Solution:

      • Switch Solvents: If using DCM, switch to DCE, which often provides slightly better swelling and catalyst activity.

      • Pre-Swell the Resin: Before adding the catalyst solution, allow the resin to swell in the reaction solvent for at least 30-60 minutes with gentle agitation.

      • Consider a Different Resin: For chronically difficult sequences, a PEG-based resin like ChemMatrix may offer superior swelling and solvation properties, preventing on-resin aggregation.[11]

  • Possible Cause B: Catalyst Inactivity or Decomposition

    • Diagnosis: This is a likely culprit if the solvent is of poor quality or if the reaction was not performed under an inert atmosphere. Grubbs catalysts are sensitive to oxygen (in solution), moisture, and peroxides, which are often present in older bottles of solvents like THF or ethers.[5] Coordinating solvents like DMF or DMSO, even in small amounts as contaminants, can also poison the catalyst.[4][15]

    • Solution:

      • Use High-Purity, Anhydrous Solvent: Always use fresh, anhydrous, inhibitor-free solvent from a recently opened bottle or a solvent purification system.

      • Degas the Solvent: Before preparing the catalyst solution, bubble an inert gas (argon or nitrogen) through the solvent for 15-20 minutes to remove dissolved oxygen.[5][9]

      • Perform Reaction Under Inert Atmosphere: Add the catalyst solution to the resin under a blanket of argon or nitrogen to prevent decomposition during the reaction.

Problem 2: Significant Formation of Side Products (e.g., Dimers, Oligomers)
  • Symptom: HPLC/MS analysis shows multiple high molecular weight species in addition to the desired product and starting material.

  • Possible Cause: Conditions Favoring Intermolecular Reactions

    • Diagnosis: On-resin metathesis relies on "pseudo-dilution," where the resin-bound peptide chains are isolated from one another. If the resin loading is too high or if the resin does not swell properly, the peptide chains can be in close enough proximity to react with each other (intermolecularly) instead of with themselves (intramolecularly).[10]

    • Solution:

      • Optimize Resin Swelling: Ensure the solvent provides maximal swelling (see Problem 1, Cause A). A well-swollen resin physically separates the reactive sites, favoring the desired intramolecular cyclization.

      • Use a Lower-Loading Resin: If intermolecular side products persist, switch to a resin with a lower loading capacity (e.g., 0.2-0.4 mmol/g). This increases the average distance between peptide chains.

      • Control Catalyst Addition: Add the catalyst solution slowly to the agitated resin slurry to avoid creating localized areas of high catalyst concentration.

Problem 3: Reaction Stalls or is Incomplete
  • Symptom: The reaction proceeds initially but stops before reaching completion, leaving a mixture of starting material and product.

  • Possible Cause: Ethylene Buildup

    • Diagnosis: Ring-closing metathesis of terminal alkenes generates ethylene gas as a byproduct.[13] According to Le Châtelier's principle, if this gas is not removed from the reaction vessel, the buildup can slow or even reverse the reaction, preventing it from going to completion. This is particularly relevant in sealed reaction vessels.

    • Solution:

      • Gentle Inert Gas Sparging: Maintain a slow, steady stream of argon or nitrogen bubbling through the reaction mixture. This effectively purges the ethylene byproduct and drives the reaction equilibrium toward the cyclized product.[5]

      • Use an Open or Vented System: If sparging is not possible, ensure the reaction vessel is not tightly sealed (e.g., use a needle as an outlet) to allow the ethylene to escape.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for On-Resin Ring-Closing Metathesis (RCM)

This protocol is a starting point and may require optimization based on the specific peptide sequence and resin.

  • Resin Preparation: Place the peptide-resin (1.0 eq) in a suitable reaction vessel.

  • Swelling: Wash the resin three times with the chosen metathesis solvent (e.g., DCE or DCM). Add enough solvent to form a loose slurry (approx. 10-15 mL per gram of resin) and allow it to swell for 30-60 minutes with gentle agitation.

  • Inert Atmosphere: Begin a slow subsurface sparge of argon or nitrogen through the resin slurry. Continue this for the duration of the reaction.

  • Catalyst Solution Preparation: In a separate, flame-dried vial under an inert atmosphere, dissolve the Grubbs catalyst (e.g., Grubbs 2nd Generation, 0.1-0.2 eq) in a minimal amount of fresh, degassed reaction solvent to create a 5-10 mM solution.[8][9] Ensure the catalyst is fully dissolved.

  • Reaction Initiation: Add the catalyst solution to the agitated resin slurry in one portion.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be repeated with a second portion of fresh catalyst if monitoring indicates a stalled reaction.[9]

  • Monitoring: To monitor the reaction, remove a small sample of beads, wash them thoroughly, cleave the peptide using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), and analyze by HPLC-MS.[9]

  • Washing: Once the reaction is complete, filter the resin and wash it extensively (3-5 times each) with DCE (or DCM), followed by DMF, and finally DCM to remove the catalyst and any soluble byproducts. The resin can then be dried for cleavage or further modification.

Data Tables

Table 1: Recommended Solvents and Conditions for On-Resin Metathesis

Resin TypeCatalyst GenerationPrimary SolventCo-Solvent (if needed)Typical ConditionsKey Considerations
Polystyrene (PS)2nd or 3rd Gen1,2-Dichloroethane (DCE)None2-4h, RT, Ar spargeGold standard for activity and swelling.[8][9]
Polystyrene (PS)2nd or 3rd GenDichloromethane (DCM)None2-4h, RT, Ar spargeExcellent, less toxic alternative to DCE.[10]
PEG-based2nd or 3rd GenDichloromethane (DCM)None2-4h, RT, Ar spargeGood choice for hydrophilic or aggregation-prone peptides.[11]
Any (Aggregating Peptide)2nd Gen (Hoveyda-Grubbs)Dichloromethane (DCM)TFE or DMF (4:1 v/v)4-12h, RT to 40°CCo-solvent can improve peptide solubility but may require more catalyst or longer time.[10]

Table 2: Solvent Swelling Capacity of Common SPPS Resins

ResinSolventTypical Swelling (mL/g)Reference
Polystyrene (1% DVB)Dichloromethane (DCM)4.0 - 6.0[2]
Polystyrene (1% DVB)Dimethylformamide (DMF)4.0 - 5.0[16]
Polystyrene (1% DVB)Toluene4.0 - 6.0[2]
Polystyrene (1% DVB)N-Methyl-2-pyrrolidone (NMP)4.0 - 5.5[16]
ChemMatrix®Dichloromethane (DCM)~5.2[11]
ChemMatrix®Dimethylformamide (DMF)~5.0[11]
TentaGel®Dichloromethane (DCM)3.5 - 4.5[16]

Note: Swelling values can vary between resin batches and manufacturers.

Section 4: Visual Guides

Diagrams

SolventSelectionWorkflow A Start: Select On-Resin Metathesis Protocol B What is your resin type? A->B C Polystyrene (PS) Based B->C Hydrophobic D PEG Based / Aggregation Prone Peptide B->D Hydrophilic E Select Primary Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) C->E D->E F Is peptide aggregation a known issue? E->F G No F->G H Yes F->H I Use pure DCE or DCM. Proceed to Metathesis. G->I J Consider a mixed solvent system: DCM/DMF (4:1) or use a PEG-based resin. H->J K Proceed to Metathesis with adjusted conditions (e.g., higher catalyst loading). J->K

Caption: Workflow for Solvent Selection in On-Resin Metathesis.

TroubleshootingWorkflow A Problem: Low RCM Conversion B Check Resin Swelling. Is bed volume >4x dry volume? A->B C No B->C D Yes B->D E Root Cause: Poor Diffusion 1. Switch to a better swelling solvent (DCE). 2. Pre-swell resin for >30 min. 3. Consider a lower-loading or PEG resin. C->E F Check Solvent Quality & Reaction Setup. Used fresh, anhydrous, degassed solvent? Reaction under inert gas? D->F G No F->G H Yes F->H I Root Cause: Catalyst Decomposition 1. Use fresh, high-purity anhydrous solvent. 2. Degas solvent with Ar/N2 before use. 3. Ensure reaction is run under inert gas. G->I J Check for Ethylene Buildup. Is the reaction vessel sealed? H->J K Yes J->K L Root Cause: Reaction Equilibrium 1. Sparge reaction with a slow stream of Ar/N2. 2. Ensure vessel is not sealed. K->L

Caption: Troubleshooting Flowchart for Low RCM Conversion.

SolventRole cluster_0 Resin Bead Resin Polymer Matrix Peptide Peptide Chain Solvent Solvent (e.g., DCM/DCE) Solvent->Resin Swells & Permeates Catalyst Grubbs Catalyst Solvent->Catalyst Solvates Catalyst->Peptide Accesses & Reacts

Caption: The Interplay of Solvent, Resin, and Catalyst.

References

  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]

  • Cui, H., et al. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. Retrieved from [Link]

  • Hartuti, T., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. ACS Publications. Retrieved from [Link]

  • Various Authors. (2025). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. ScienceDirect. Retrieved from [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. Retrieved from [Link]

  • Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Retrieved from [Link]

  • Piras, M., et al. (2021). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. University of Bologna Institutional Research Archive. Retrieved from [Link]

  • Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. Retrieved from [Link]

  • Ashworth, I. W., et al. (2013). Solvent effects on Grubbs' pre-catalyst initiation rates. PubMed. Retrieved from [Link]

  • Ashworth, I. W., et al. (2013). Solvent effects on Grubbs' pre-catalyst initiation rates. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Solvent effect on Grubbs' precatalyst initiation rates. Retrieved from [Link]

  • Kanan, S. M., et al. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. MDPI. Retrieved from [Link]

  • Auzanneau, F.-I., et al. (2005). Solvents for ring-closing metathesis reactions. RSC Publishing. Retrieved from [Link]

  • Mata, E. G., et al. (2010). Unravelling the olefin cross metathesis on solid support. Factors affecting the reaction outcome. CONICET. Retrieved from [Link]

  • Fairlie, D. P., et al. (2011). Ring-closing Metathesis in Peptides – the Sting is in the Tail! ConnectSci. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to ¹H NMR Characterization of Olefin Protons in Stapled Peptides

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and analysis of stapled peptides. Introduction: Hydrocarbon-stapled peptides have emerged as a promising class of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and analysis of stapled peptides.

Introduction: Hydrocarbon-stapled peptides have emerged as a promising class of therapeutics, capable of modulating intracellular protein-protein interactions that were once considered "undruggable".[1][2] This is achieved by installing a synthetic hydrocarbon brace, or "staple," which locks the peptide into its bioactive α-helical conformation, thereby improving target affinity, metabolic stability, and cell permeability.[2][3] The cornerstone of this technology is the ring-closing metathesis (RCM) reaction, which forms a carbon-carbon double bond between two non-natural, olefin-bearing amino acid side chains.

The two protons on this newly formed double bond—the olefin protons—are more than just a byproduct of synthesis. They are critical spectroscopic reporters. Their signals in the ¹H Nuclear Magnetic Resonance (NMR) spectrum provide direct confirmation of successful stapling and encode a wealth of structural information, including the geometry of the staple (cis vs. trans) and its spatial orientation relative to the peptide backbone. A thorough characterization of these protons is therefore not merely an analytical exercise; it is a crucial step in validating the peptide's structure and understanding its structure-activity relationship (SAR).

This guide provides an in-depth comparison of NMR techniques for characterizing these olefin protons. Moving beyond a simple list of methods, we will explore the causality behind experimental choices, presenting an integrated workflow that functions as a self-validating system for structural elucidation.

The Olefinic Protons: A Unique Spectroscopic Handle

The olefinic protons typically resonate in a relatively uncongested region of the ¹H NMR spectrum, generally between 5.0 and 6.0 ppm.[4] This spectral isolation makes them excellent handles for analysis. The key questions that NMR can answer by focusing on these two protons are:

  • Confirmation: Has the RCM reaction been successful?

  • Assignment: Which specific signals belong to the olefin protons and their surrounding atoms?

  • Geometry: Does the staple possess a cis or trans double bond?

  • Conformation: How is the hydrocarbon staple oriented with respect to the rest of the peptide?

Answering these questions requires a multi-faceted NMR approach, building from simple one-dimensional experiments to more complex two-dimensional correlation techniques.

The Characterization Workflow: A Multi-Step Interrogation

A robust characterization of the olefin protons is best achieved through a logical progression of NMR experiments. Each step provides a piece of the puzzle, with later experiments validating and expanding upon the findings of earlier ones.

G cluster_0 Initial Assessment cluster_1 Resonance Assignment cluster_2 Structural Elucidation 1D_H1 1. 1D ¹H NMR (Confirmation) COSY 2a. COSY (Direct Connectivity) 1D_H1->COSY TOCSY 2b. TOCSY (Full Spin System) COSY->TOCSY J_Coupling 3a. J-Coupling Analysis (Geometry) TOCSY->J_Coupling NOESY_ROESY 3b. NOESY/ROESY (Geometry & Conformation) J_Coupling->NOESY_ROESY G cluster_0 Olefin Geometry Clues cluster_1 NOE Strong NOE (Through-Space) Cis Cis Geometry NOE->Cis J_Coupling_Cis Low J-Coupling (~10-12 Hz) J_Coupling_Cis->Cis No_NOE Weak/Absent NOE (Through-Space) Trans Trans Geometry No_NOE->Trans J_Coupling_Trans High J-Coupling (~15-18 Hz) J_Coupling_Trans->Trans

Caption: Logic for determining olefin geometry via NMR.

2.4. Question 4: How Does the Staple Orient Itself? Probing Conformation with NOESY/ROESY

Beyond the local geometry of the double bond, the orientation of the entire hydrocarbon staple relative to the peptide backbone is crucial for its biological function. NOESY and ROESY are the premier techniques for probing this 3D structure in solution.

  • Objective: To identify spatial proximities between the staple protons (including the olefins) and other protons on the peptide (e.g., Hα, Hβ, or aromatic side chain protons).

  • Methodology: A full 2D NOESY or ROESY spectrum is acquired and analyzed for cross-peaks connecting the staple's spin system to other spin systems in the peptide.

  • Interpretation & Causality: An NOE cross-peak between an olefin proton and, for example, the Hα of a residue three or four positions away (an i, i+3 or i, i+4 contact) is a direct and powerful piece of evidence that the staple is folded back against the peptide backbone, consistent with an α-helical structure. [5]These observed NOEs serve as distance restraints that can be used to calculate a 3D structural model of the stapled peptide.

Experimental Protocols

The following are generalized protocols. Optimal parameters, especially mixing times, should be determined empirically for each specific peptide and NMR instrument.

3.1. Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the purified stapled peptide in 0.5 mL of an appropriate deuterated solvent. For compatibility with biological systems and to observe amide protons, a mixture of 90% H₂O / 10% D₂O is commonly used. [6]D₂O can be used if amide proton exchange is not desired.

  • Buffering: Add a suitable buffer (e.g., 20 mM phosphate buffer) to maintain a stable pH, typically near physiological pH.

  • Concentration: The final peptide concentration should ideally be in the millimolar range (e.g., 1-5 mM) for good signal-to-noise in 2D experiments. [6]4. Transfer: Transfer the sample to a high-quality NMR tube.

3.2. Protocol for 2D COSY Acquisition
  • Instrument Setup: Tune and shim the instrument for the specific sample to ensure optimal magnetic field homogeneity.

  • Temperature Control: Set the temperature to a constant value (e.g., 298 K) to ensure stability throughout the experiment.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpmfph on Bruker systems).

    • Spectral Width: Set the spectral width to cover all proton signals (typically 12-16 ppm).

    • Data Points: Acquire a sufficient number of points in both dimensions (e.g., 2048 in F2, 256-512 in F1) for adequate resolution.

    • Scans: Use a sufficient number of scans (e.g., 8-16) per increment to achieve good signal-to-noise.

  • Processing: Process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform Fourier transformation to generate the 2D spectrum.

3.3. Protocol for 2D NOESY/ROESY Acquisition
  • Instrument & Sample Setup: As per the COSY protocol.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-enhanced NOESY or ROESY pulse sequence.

    • Mixing Time (Crucial Parameter): This is the duration during which magnetization transfer (the NOE) occurs. It must be optimized. For peptides, typical mixing times are in the range of 100-300 ms. [7]Run a series of short experiments with varying mixing times to find the optimal value that maximizes cross-peak intensity without leading to spin diffusion (magnetization hopping).

    • Other Parameters: Spectral width, data points, and scans should be set similarly to the COSY experiment.

  • Processing: Process the data similarly to the COSY spectrum. A baseline correction may be necessary.

Conclusion: An Integrated and Self-Validating Approach

The characterization of olefin protons in stapled peptides is a clear example of how a suite of NMR experiments can be used to build a detailed structural picture from the atom up. This is not a matter of choosing one "best" technique, but of using a combination of methods in a logical workflow where each step validates the last.

  • 1D ¹H NMR confirms the reaction's success.

  • COSY and TOCSY provide definitive, through-bond assignments.

  • ³JHH coupling constants and NOESY/ROESY work in tandem to unambiguously determine the critical cis/trans geometry of the staple.

  • Finally, a full NOESY/ROESY analysis reveals the global fold of the peptide, providing the ultimate validation of the staple's role in constraining the peptide to its bioactive conformation.

By following this integrated approach, researchers can move forward with confidence, knowing that the structure of their stapled peptide has been rigorously and comprehensively characterized.

References
  • Bhattacharya, S., et al. (2012). Novel Structures of Self-Associating Stapled Peptides. Biopolymers, 98(3), 195-209. Available from: [Link]

  • Tominaga, M., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2986. Available from: [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. Available from: [Link]

  • Bhattacharya, S., et al. (2012). Novel structures of self-associating stapled peptides. Biopolymers. Available from: [Link]

  • Wang, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 559-573. Available from: [Link]

  • Danani, A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Pharmaceuticals, 12(4), 159. Available from: [Link]

  • Danani, A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 12(4), 159. Available from: [Link]

  • Shishmarev, D., & Paleskava, A. (2014). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (83), e51031. Available from: [Link]

  • Rios-Lombardía, N., et al. (2022). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3613-3625. Available from: [Link]

  • ResearchGate. (n.d.). Comparative table between NOESY vs ROESY. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Cropped ¹⁹F NMR spectra of A) ortho‐stapled peptide 1 a,... ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Peptide NMR spectra comparison between stapled peptide 2i and its... ResearchGate. Available from: [Link]

  • Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Nanalysis Blog. Available from: [Link]

  • Pelon, F. R., et al. (2019). The role of olefin geometry in the activity of hydrocarbon stapled peptides targeting eukaryotic translation initiation factor 4E (eIF4E). Organic & Biomolecular Chemistry, 17(27), 6547-6551. Available from: [Link]

  • Coutinho, E., & Mhatre, V. (2013). NMR in structural determination of proteins and peptides. PharmaTutor, 1(2), 29-41. Available from: [Link]

  • D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10933. Available from: [Link]

  • Scheek, R. M., et al. (2002). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Journal of Biomolecular NMR, 23(3), 181-193. Available from: [Link]

  • LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. Available from: [Link]

  • Pelon, F. R., et al. (2019). The role of olefin geometry in the activity of hydrocarbon stapled peptides targeting eukaryotic translation initiation factor 4E (eIF4E). Organic & Biomolecular Chemistry, 17, 6547-6551. Available from: [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. Available from: [Link]

  • Wüthrich, K. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 31-52. Available from: [Link]

Sources

Comparative

Comparative Guide: Boc vs. Fmoc 2-Amino-6-Heptenoic Acid for Peptide Stapling

Topic: Comparison of Boc vs. Fmoc 2-amino-6-heptenoic acid for Solid-Phase Peptide Synthesis (SPPS) Content Type: Publish Comparison Guide Audience: Senior Researchers & Drug Development Scientists[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Boc vs. Fmoc 2-amino-6-heptenoic acid for Solid-Phase Peptide Synthesis (SPPS) Content Type: Publish Comparison Guide Audience: Senior Researchers & Drug Development Scientists[1]

[1]

Executive Summary

For 95% of modern peptide stapling applications, Fmoc-2-amino-6-heptenoic acid is the superior choice due to its orthogonality with Ring-Closing Metathesis (RCM) catalysts and the safety of TFA-based cleavage.[1] However, the Boc-protected variant remains a critical "rescue strategy" for sequences exhibiting extreme hydrophobic aggregation that resists pseudoproline or Hmb backbone protection.

This guide technically evaluates both derivatives, focusing on their application in synthesizing hydrocarbon-stapled peptides via RCM.[1]

Mechanistic Foundation: The Olefinic Challenge

2-amino-6-heptenoic acid (often abbreviated as Agl or


  in specific stereochemical contexts) introduces a terminal alkene into the peptide backbone.[1] The primary objective is Ring-Closing Metathesis (RCM)  to form a macrocyclic "staple" that stabilizes 

-helical secondary structure.[1]

The choice of protecting group (Boc vs. Fmoc) dictates not just the synthesis strategy, but the RCM compatibility :

  • Catalyst Poisoning: Ruthenium-based RCM catalysts (e.g., Grubbs I/II) are deactivated by free amines and thiols.[1]

  • Aggregation: Stapled peptides are inherently hydrophobic.[1] Inter-chain

    
    -sheet aggregation often collapses the synthesis before the staple can be formed.
    
The Aggregation Paradox
  • Fmoc: Relies on "solvating" protecting groups or backbone modifications (Hmb/Dmb) to prevent aggregation.[1]

  • Boc: The repetitive TFA deprotection steps protonate the N-terminus (

    
    ), creating electrostatic repulsion that disrupts aggregation. This is the primary scientific justification for using Boc chemistry in modern stapling. 
    
Comparative Analysis: Fmoc vs. Boc
A. Orthogonality & RCM Workflow

The most critical differentiator is how the RCM step integrates into the elongation cycle.

FeatureFmoc StrategyBoc Strategy
RCM Timing On-Resin (Protected) . RCM is performed with the N-terminal Fmoc group on (or acetyl-capped).[1] This prevents catalyst poisoning.[1]On-Resin (Protected) . RCM is performed with the N-terminal Boc group on.[1]
Cleavage TFA (95%) .[1] Safe, standard hoods. Alkene is stable.[1][2]HF (Hydrofluoric Acid) .[1][3][4][5] Hazardous. Requires Teflon/Kel-F apparatus.[1][3]
Solvation Poor .[1] Hydrophobic Fmoc group promotes

-sheets.[1]
Excellent . TFA protonation breaks aggregates.[1]
Racemization Low risk with Oxyma/DIC.[1]Low risk, but HF cleavage can cause side reactions.[6]
B. The "Safety vs. Solubility" Trade-off

While Fmoc is safer, it often yields truncated sequences for difficult staples. Boc offers higher crude purity for "brick-dust" peptides but introduces significant safety risks during HF cleavage.[1]

Critical Note on HF Cleavage: The terminal alkene of 2-amino-6-heptenoic acid is generally stable in anhydrous HF.[1] However, the carbocations generated from removing benzyl-based side-chain protectors (e.g., Bzl, Br-Z) can alkylate the alkene if scavengers (p-cresol/dimethyl sulfide) are insufficient.[1]

Visualizing the Workflow (DOT Diagram)

The following diagram illustrates the divergent paths for integrating RCM into the synthesis.

Caption: Workflow comparison showing the divergent paths. Note that Boc is often used as a fallback when Fmoc synthesis fails due to aggregation.

Experimental Protocols
Protocol A: Fmoc-Based Coupling & On-Resin RCM

Best for: Standard stapled peptides, automated synthesis.[1]

  • Coupling:

    • Reagents: 4 eq. Fmoc-2-amino-6-heptenoic acid, 4 eq.[1] DIC, 4 eq. Oxyma Pure in DMF.

    • Time: 60 min at 50°C (Microwave) or 2 hours RT.

    • Note: Use double coupling for this residue due to steric bulk of the alkene chain.

  • RCM Preparation:

    • Do NOT deprotect the N-terminal Fmoc. The amine must be masked.

    • Wash resin 3x with DCM (DMF inhibits Grubbs catalyst).[1]

    • Wash resin 3x with anhydrous 1,2-Dichloroethane (DCE).[1]

  • Ring-Closing Metathesis:

    • Dissolve Grubbs I or II catalyst (10-20 mol%) in degassed DCE.[1]

    • Add to resin and agitate for 2 hours at RT (or 40°C for difficult rings).

    • Drain and repeat with fresh catalyst.

  • Cleavage:

    • Wash resin with DCM.[1]

    • Treat with TFA/TIS/Water (95:2.5:2.[1]5) for 2 hours.

Protocol B: Boc-Based Coupling (The "Rescue" Protocol)

Best for: "Brick-dust" peptides, sequences >30 residues with high hydrophobicity.[1]

  • Coupling:

    • Reagents: 3 eq. Boc-2-amino-6-heptenoic acid, 3 eq.[1] HBTU, 6 eq. DIPEA in NMP.[7]

    • Mechanism:[3][8][9][10] The subsequent TFA deprotection (neat TFA, 1 min) generates a protonated N-terminus that repels adjacent chains, breaking aggregation.

  • RCM:

    • Perform on-resin similar to Fmoc, keeping the N-terminal Boc group intact.[1]

  • HF Cleavage (High Risk):

    • Apparatus: Kel-F/Teflon vacuum line.

    • Scavengers: p-Cresol (10%) + Dimethyl Sulfide (DMS) (5%).[1] Crucial to prevent alkylation of the alkene.

    • Procedure: Condense HF at -78°C. React at 0°C for 60 mins. Evaporate HF under high vacuum.[1]

Performance Data Matrix

The following data represents typical outcomes for a 15-mer stapled peptide (e.g., BID-BH3 mimetic).

MetricFmoc-2-amino-6-heptenoic acidBoc-2-amino-6-heptenoic acid
Coupling Efficiency >99.5% (with DIC/Oxyma)>99.0% (with HBTU)
Crude Purity 65-80%75-90% (for aggregated sequences)
Alkene Integrity 100% (Stable in TFA)95-98% (Risk of alkylation in HF)
Cost Efficiency High (Reagents cheap, no HF line needed)Low (Requires specialized HF setup)
Scalability High (Easy to automate)Low (HF limits batch size)
References
  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. (Foundational text on RCM stapling). Link

  • Kim, Y. W., & Grossmann, T. N. (2013). Bis-ring-closing metathesis for the stabilization of alpha-helical peptides.[1] Organic & Biomolecular Chemistry.[1][11] (Discusses RCM efficiency). Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[1] (Comparison of aggregation in Boc vs Fmoc). Link[1]

  • Grubbs, R. H. (2004). Olefin metathesis. Tetrahedron.[1] (Catalyst sensitivity to amines).[1][9] Link

  • Bachem Technical Guides. Cleavage of Boc-protected resins. (HF safety and scavenger protocols). Link

Sources

Validation

Technical Comparison: Circular Dichroism of Stapled vs. Unstapled Peptide Helices

Topic: Circular dichroism spectra of stapled vs unstapled peptide helices Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. [1][2][3][4] Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Circular dichroism spectra of stapled vs unstapled peptide helices Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

[1][2][3][4]

Executive Summary

In the development of peptide therapeutics, peptide stapling —the introduction of a covalent macrocyclic brace—is a critical strategy to overcome the inherent instability of short peptide sequences. While unstapled (linear) peptides often adopt a disordered random coil conformation in solution, stapled peptides are engineered to lock into a bioactive


-helical structure.[1][2][3][4]

Circular Dichroism (CD) spectroscopy is the gold-standard, rapid-access technique to validate this structural constraint. This guide provides a rigorous technical comparison of the CD spectral signatures of stapled versus unstapled peptides, detailing the experimental protocols, data analysis frameworks, and mechanistic insights required for high-fidelity structural characterization.

Theoretical Framework: The Spectral Signature

The utility of CD in this context relies on the differential absorption of left- and right-circularly polarized light by the peptide bond amide chromophores (


 and 

transitions).
Unstapled Peptides (The Control)

Short linear peptides (typically <15 residues) lack the intrachain hydrogen bonding network required to maintain stable secondary structure in aqueous solution.

  • Spectral Profile: Characteristic of a Random Coil .[5]

  • Key Feature: A strong negative minimum near 195–198 nm .

  • Secondary Feature: Negligible or weak ellipticity in the 210–230 nm region.

Stapled Peptides (The Product)

The introduction of a hydrocarbon staple (e.g., via ring-closing metathesis between


 and 

or

positions) restricts conformational entropy, forcing the peptide backbone into an

-helix.[1][6][7]
  • Spectral Profile: Characteristic of an

    
    -Helix .[5][8][9]
    
  • Key Feature 1 (n

    
    
    
    
    
    ):
    Distinct negative minima at 208 nm and 222 nm .[10][2]
  • Key Feature 2 (

    
    
    
    
    
    
    
    ):
    A strong positive maximum near 190–193 nm .
  • The "Staple Effect": A successful staple will shift the spectrum from the random coil minimum (198 nm) to the double minima (208/222 nm) signature. The intensity of the signal at 222 nm is directly proportional to the fractional helicity.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the following protocol emphasizes concentration accuracy and solvent transparency, the two most common sources of error in peptide CD.

Phase 1: Sample Preparation
  • Buffer Selection: Use 10–50 mM Phosphate buffer (pH 7.4). Avoid Chloride ions (PBS) or buffers with high UV absorbance (e.g., HEPES, Tris) if scanning below 200 nm is required. Fluoride salts (NaF) are an acceptable alternative to NaCl if ionic strength is needed.

  • Concentration: Target 20–50

    
    M .
    
    • Critical Step: Do not rely solely on gravimetric weight. Stapled peptides are often hygroscopic salts (TFA/Acetate). Determine precise concentration using Amino Acid Analysis (AAA) or

      
       extinction coefficients (if Trp/Tyr are present).
      
    • Calculation:

      
       unless the staple contains a chromophore (rare for standard hydrocarbon staples).
      
Phase 2: Data Acquisition Parameters
  • Instrument: CD Spectropolarimeter (e.g., Jasco J-815, Chirascan).[11]

  • Pathlength: 1 mm quartz cuvette (optimizes signal-to-noise ratio in the Far-UV).

  • Nitrogen Purge: High flow (>5 L/min) required for measurements <200 nm.

  • Parameters:

    • Range: 260 nm to 190 nm.

    • Bandwidth: 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Accumulations: 3–5 scans averaged.

Phase 3: Workflow Diagram

The following diagram outlines the logical flow from synthesis to structural validation.

CD_Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Syn Peptide Synthesis (Stapled vs Linear) Purify HPLC Purification (>95% Purity) Syn->Purify Quant Quantification (AAA or A280) Purify->Quant Sample Sample Scan (190-260 nm) Quant->Sample Blank Buffer Baseline (No Peptide) Sub Baseline Subtraction Blank->Sub Sample->Sub MRE Convert to MRE ([θ]) Sub->MRE Helicity Calculate % Helicity (at 222 nm) MRE->Helicity Helicity->Syn Optimize Staple Position

Caption: Operational workflow for validating stapled peptide helicity using CD spectroscopy.

Data Analysis & Performance Comparison

Calculating Mean Residue Ellipticity (MRE)

Raw data (


 in mdeg) must be normalized for concentration and pathlength to allow comparison.


  • 
    : Mean Residue Ellipticity (deg 
    
    
    
    cm
    
    
    
    
    dmol
    
    
    )[6][12][13]
  • 
    : Observed ellipticity (mdeg)
    
  • 
    : Molar concentration (mol/L)
    
  • 
    : Pathlength (cm) — Note: 1 mm = 0.1 cm
    
  • 
    : Number of amino acid residues (residues involved in the peptide bond).
    
Estimating Percent Helicity

Helicity is estimated using the signal at 222 nm :



  • 
     (or empirically determined from 8M Urea denatured sample).
    
  • 
     (Theoretical max for infinite helix corrected for length).
    
Comparative Data Table

The following table summarizes typical experimental values observed when comparing a native sequence to its stapled analogs.

ParameterUnstapled (Linear) PeptideStapled Peptide (

)
Stapled Peptide (

)
Interpretation
Minima Locations ~198 nm208 nm, 222 nm208 nm, 222 nmShift from coil to helix signature.

(deg cm

/dmol)
-2,000 to -5,000-15,000 to -25,000-20,000 to -35,000Higher negative value = higher helicity.
% Helicity (Approx) 5% – 15%40% – 60%60% – 90%

staples often induce greater rigidity.
Ratio 222/208 nm N/A (no distinct bands)0.8 – 0.9> 1.0Ratio >1 suggests coiled-coil or aggregation; <0.9 is single helix.
Proteolytic Stability Low (

< 15 min)
High (

> 60 min)
Very High (

> 120 min)
Structure correlates with resistance.
Mechanistic Diagram: Conformational Equilibrium

Stapling shifts the equilibrium from a dynamic ensemble to a folded state.

Equilibrium Linear Unstapled Peptide (Random Coil Ensemble) Transition Entropic Cost (Overcome by Staple) Linear->Transition Chemical Modification Stapled Stapled Peptide (Locked Alpha-Helix) Transition->Stapled Covalent Constraint Properties Enhanced Properties: - Cell Permeability - Protease Resistance - Target Affinity Stapled->Properties Structure-Function Correlation

Caption: The hydrocarbon staple locks the peptide conformation, conferring enhanced biological properties.

Troubleshooting & Advanced Considerations

The 222/208 Ratio[12][15]
  • Single Helix: For isolated helices (typical for stapled peptides), the ratio of ellipticity at 222 nm to 208 nm is typically

    
     0.86 .[9]
    
  • Coiled-Coil/Aggregation: A ratio

    
     1.0  often indicates intermolecular interactions, such as coiled-coil formation or non-specific aggregation. If observed, repeat the CD measurement at different concentrations (e.g., 10 
    
    
    
    M vs 50
    
    
    M). If the spectrum shape changes, aggregation is present.
Solvent Effects (TFE Titration)

If a stapled peptide shows low helicity, perform a titration with Trifluoroethanol (TFE) . TFE stabilizes secondary structure.

  • Scenario A: Addition of TFE significantly increases helicity. Diagnosis: The peptide has helical propensity but the staple is not optimally positioned to lock it in water.

  • Scenario B: TFE has little effect. Diagnosis: The sequence is intrinsically disordered or the staple is sterically clashing with the helix backbone.

High Tension (HT) Voltage

Monitor the HT voltage channel during the scan. If HT exceeds 600-700 V , the detector is starved of light.

  • Cause: Buffer absorbance or sample concentration too high.

  • Fix: Reduce pathlength to 0.1 mm or dilute sample.

References

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. [Link]

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets.[14] Methods in Enzymology. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][2][4][5][8][9][15][16][17][18] Nature Protocols. [Link]

  • Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Schafmeister, C. E., et al. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[2][3][6] Journal of the American Chemical Society. [Link]

Sources

Comparative

A Guide to the Optical Rotation of Chiral Intermediates: A Case Study of (2S)-2-(Boc-amino)-6-heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals The Principle of Optical Rotation Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated as it passes thr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Principle of Optical Rotation

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated as it passes through a solution of a chiral substance.[1][2] The extent and direction of this rotation are intrinsic properties of the chiral molecule. The specific rotation ([α]) is a standardized measure of this property and is defined as the observed angle of rotation (α) for a solution at a specific concentration (c) and path length (l), measured at a defined temperature (T) and wavelength (λ).[1][2][3]

The relationship is expressed by the Biot's law equation:

[α]Tλ = α / (l * c)

Where:

  • [α]Tλ is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/mL or g/100mL.[2][3]

A positive (+) or 'd' (dextrorotatory) value indicates a clockwise rotation of the plane of polarized light, while a negative (-) or 'l' (levorotatory) value signifies a counter-clockwise rotation.[4] It is crucial to understand that there is no direct correlation between the (R/S) absolute configuration of a chiral center and the sign of its optical rotation.[3][4]

Comparative Optical Rotation Data

While an experimentally determined value for pure (2S)-2-(Boc-amino)-6-heptenoic acid is not documented in readily available literature, a comparison with structurally related Boc-protected amino acids can provide a useful, albeit approximate, benchmark. The following table summarizes the specific rotation values for some commercially available, structurally similar compounds.

Compound NameStructureSpecific Rotation ([α]20D)SolventConcentration (c)
(2S)-2-(Boc-amino)-6-heptenoic acid To be determined experimentally
Boc-L-Alanine-24 ± 2°Acetic Acid1 g/100mL
Boc-L-Leucine-25 ± 2°Acetic Acid2 g/100mL
Boc-L-Valine-6.5 ± 1.5°Acetic Acid2 g/100mL
N-Boc-N-methyl-L-alanine-30.4 ± 0.3°Ethanol1 g/100mL

Data sourced from commercially available product specifications and may vary slightly between suppliers.

The variation in specific rotation among these related compounds underscores the importance of experimental determination for each unique chiral molecule. Factors such as the length of the alkyl chain and the nature of the amino acid side chain can influence the magnitude and even the sign of the optical rotation.

Experimental Protocol for Determining Specific Rotation

This section outlines a detailed, step-by-step methodology for the accurate measurement of the optical rotation of (2S)-2-(Boc-amino)-6-heptenoic acid.

Instrumentation and Materials
  • Polarimeter: A calibrated instrument with a sodium D-line lamp (589 nm) and temperature control capabilities.

  • Sample Cell: A 1 dm (10 cm) path length cell.

  • Volumetric Flasks and Pipettes: Grade A for accurate solution preparation.

  • (2S)-2-(Boc-amino)-6-heptenoic acid: Of the highest possible purity.

  • Solvent: A suitable high-purity solvent in which the compound is readily soluble and does not react (e.g., methanol, ethanol, or acetic acid). The choice of solvent can significantly impact the measured rotation and must be recorded.

  • Analytical Balance: Capable of measuring to at least four decimal places.

Step-by-Step Procedure
  • Instrument Calibration and Zeroing:

    • Turn on the polarimeter and allow the sodium lamp to stabilize.

    • Set the temperature control to the desired temperature (e.g., 20°C or 25°C).

    • Fill the sample cell with the pure solvent that will be used for the sample solution. Ensure there are no air bubbles in the light path.

    • Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or recorded to be subtracted from the sample readings.

  • Sample Preparation:

    • Accurately weigh a precise amount of (2S)-2-(Boc-amino)-6-heptenoic acid (e.g., 100.0 mg).

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10.00 mL).

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) of the solution in g/mL.

  • Measurement:

    • Rinse the sample cell with a small amount of the prepared solution.

    • Fill the sample cell with the solution, again ensuring the absence of air bubbles.

    • Place the filled cell in the polarimeter and allow the temperature to equilibrate.

    • Record the observed rotation (α). Take multiple readings and calculate the average to ensure precision.

  • Calculation of Specific Rotation:

    • Use the averaged observed rotation (α), the known path length (l = 1 dm), and the calculated concentration (c) to determine the specific rotation using Biot's law.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Calibrate Polarimeter (Zero with Solvent) B Accurately Weigh Sample C Prepare Solution (Known Concentration) D Fill Sample Cell C->D Transfer Solution E Measure Observed Rotation (α) F Calculate Specific Rotation [α] E->F Use α, c, l G Compare with Literature/Analogs

Caption: Experimental workflow for determining the specific rotation of a chiral compound.

Factors Influencing Optical Rotation

Several factors can influence the measured optical rotation, and it is crucial to control and report these to ensure the reproducibility and comparability of results.[2]

  • Temperature: The specific rotation of a compound can be temperature-dependent. Therefore, measurements should be carried out at a constant, specified temperature.

  • Wavelength: Optical rotation is highly dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the standard wavelength for most reported values.

  • Solvent: The solvent can have a significant effect on the specific rotation due to interactions with the solute molecules. The solvent used must always be reported.

  • Concentration: While specific rotation is defined as being independent of concentration, at high concentrations, intermolecular interactions can sometimes lead to non-linear effects. It is good practice to measure optical rotation at a relatively low concentration.

Enantiomeric Purity and Optical Rotation

For a sample containing a mixture of two enantiomers, the observed optical rotation is directly proportional to the enantiomeric excess (ee). The relationship is given by:

ee (%) = ([α]observed / [α]max) * 100

Where:

  • [α]observed is the specific rotation of the mixture.

  • [α]max is the specific rotation of the pure, single enantiomer.

This relationship is fundamental in using polarimetry as a tool for quality control in asymmetric synthesis.

Relationship between Enantiomeric Purity and Optical Rotation

enantiomeric_purity cluster_enantiomers Enantiomers cluster_mixtures Mixtures S_enantiomer (S)-Enantiomer [α] = +X° Racemic Racemic Mixture (50% S, 50% R) [α] = 0° S_enantiomer->Racemic Mix 1:1 Enriched Enantiomerically Enriched (e.g., 75% S, 25% R) [α] = +0.5X° S_enantiomer->Enriched Mix 3:1 R_enantiomer (R)-Enantiomer [α] = -X° R_enantiomer->Racemic R_enantiomer->Enriched

Caption: The relationship between the ratio of enantiomers in a sample and the observed optical rotation.

Conclusion

The determination of optical rotation is a critical analytical step in the characterization of novel chiral molecules like (2S)-2-(Boc-amino)-6-heptenoic acid. While direct comparative data may not always be available, a thorough understanding of the principles of polarimetry and a meticulously executed experimental protocol can provide a reliable and accurate measure of this essential property. This guide provides the necessary framework for researchers to confidently assess the stereochemical integrity of their synthesized compounds, a cornerstone of modern drug discovery and development.

References

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

  • Schmidt + Haensch. (n.d.). Purity control of Amino Acids – Polarimetric Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 22). 3.6: Optical Activity. Retrieved from [Link]

  • Kundrat, M. D., & Autschbach, J. (2008). Computational Modeling of the Optical Rotation of Amino Acids: A New Look at an Old Rule for pH Dependence of Optical Rotation. Journal of the American Chemical Society, 130(15), 5239–5251. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.3: Optical Activity. Retrieved from [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. Retrieved from [Link]

  • N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. (2023, May 5). Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Optical rotation values of products. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2014, September 1). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). 6-Heptenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2S)-. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). AMINO ACID STEREO CONFIGURATION. Retrieved from [Link]

Sources

Validation

Assessing cell permeability of peptides containing 6-heptenoic acid staples

Title: Assessing Cell Permeability of Peptides Containing 6-Heptenoic Acid Staples: A Comparative Technical Guide Executive Summary This guide provides a technical framework for evaluating the cell permeability of hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Assessing Cell Permeability of Peptides Containing 6-Heptenoic Acid Staples: A Comparative Technical Guide

Executive Summary This guide provides a technical framework for evaluating the cell permeability of hydrocarbon-stapled peptides, specifically those utilizing (S)-2-amino-2-methyl-6-heptenoic acid (commonly referred to as the


  non-natural amino acid) and its derivatives. While linear peptides suffer from rapid proteolytic degradation and poor membrane traversal, 6-heptenoic acid-derived staples (formed via Ring-Closing Metathesis, RCM) confer amphipathic helicity that significantly enhances cellular uptake.

This analysis compares these stapled constructs against linear and alternative cyclic formats (e.g., lactam, disulfide) and details the Chloroalkane Penetration Assay (CAPA) as the gold-standard protocol for quantifying cytosolic access, distinguishing it from passive diffusion assays like PAMPA.

Part 1: Technical Grounding & Chemistry

The "6-heptenoic acid staple" refers to the all-hydrocarbon bridge formed by the olefin metathesis of 2-amino-6-heptenoic acid derivatives incorporated into the peptide backbone.

  • Chemical Identity: The building block is typically (S)-N-Fmoc-2-(4'-pentenyl)alanine (often denoted as

    
    ). Chemically, this is a derivative of 2-amino-6-heptenoic acid methylated at the 
    
    
    
    -position to enforce helicity.
  • Staple Architecture:

    • 
       Staple:  Uses two 
      
      
      
      residues. Forms a short hydrophobic brace across one helical turn.
    • 
       Staple:  Typically uses one 
      
      
      
      (octenyl) and one
      
      
      (pentenyl) residue.
  • Mechanism of Permeability: Unlike small molecules that passively diffuse, these stapled peptides largely enter cells via macropinocytosis or receptor-mediated endocytosis , followed by endosomal escape. This active transport mechanism renders traditional passive assays (like PAMPA) insufficient for accurate characterization.

Part 2: Comparative Performance Analysis

The following table contrasts 6-heptenoic acid (hydrocarbon) stapled peptides with common alternatives.

FeatureHydrocarbon Stapled (

/6-heptenoic)
Linear Peptide Lactam Cyclized Tat-Conjugated
Membrane Permeability High (Amphipathic Helix driven)NegligibleLow (Polar bridge limits entry)Very High (but often trapped in endosomes)
Cytosolic Access Moderate to High (Efficient escape)NoneLowLow (High uptake, poor escape)
Protease Resistance Excellent (Steric shield)Poor (

~mins)
ModeratePoor (unless backbone modified)
Dominant Entry Mode Active Endocytosis / Direct PenetrationN/APassive / EndocytosisMacropinocytosis
Best Assessment Assay CAPA / NanoBRET HPLC (Stability only)PAMPAFlow Cytometry / Confocal

Key Insight: Lactam bridges stabilize helicity but add polar amide bonds to the solvent-exposed surface, often reducing membrane permeability compared to the lipophilic hydrocarbon staple derived from 6-heptenoic acid.

Part 3: Recommended Assessment Workflow

To accurately assess the permeability of these specific staples, a multi-tiered approach is required.[1] Avoid relying solely on Confocal Microscopy , which cannot distinguish between peptides trapped in endosomes and those that have successfully reached the cytosol.

Decision Logic for Assay Selection

AssaySelection Start Start: Permeability Assessment Q1 Is the mechanism Passive or Active? Start->Q1 Passive Passive Diffusion (Rare for Peptides) Q1->Passive Small, Lipophilic Active Active Uptake (Endocytosis) Q1->Active Stapled / Large PAMPA PAMPA Assay (High Throughput, Low Relevance) Passive->PAMPA Confocal Confocal Microscopy (Qualitative Localization) Active->Confocal Visual Check CAPA CAPA / HaloTag Assay (Quantitative Cytosolic Access) Active->CAPA Quantification (Gold Standard) Confocal->CAPA Confirm Cytosolic Entry

Figure 1: Decision matrix for selecting the appropriate permeability assay. CAPA is prioritized for stapled peptides to account for endosomal escape.

Part 4: Detailed Experimental Protocol (CAPA)

The Chloroalkane Penetration Assay (CAPA) is the industry standard for measuring the cytosolic penetration of stapled peptides. It relies on a specific reaction between a chloroalkane tag on the peptide and a HaloTag protein expressed in the cytosol of reporter cells.[2]

Materials Required:
  • Cell Line: HeLa-HaloTag (stably expressing HaloTag in the cytosol).

  • Peptide: 6-heptenoic acid stapled peptide conjugated with a Chloroalkane (Cl-Alk) ligand.

  • Chase Ligand: HaloTag-TMR or R110 (fluorescent dye).

  • Readout: Flow Cytometer or High-Content Imager.

Step-by-Step Methodology:
  • Peptide Synthesis & Conjugation:

    • Synthesize the peptide using SPPS with (S)-N-Fmoc-2-(4'-pentenyl)alanine at positions

      
       and 
      
      
      
      .
    • Perform RCM using Grubbs I catalyst to form the staple.

    • Couple the Chloroalkane (Cl-Alk) linker to the N-terminus (via a PEG spacer to prevent steric hindrance).

  • Cell Seeding:

    • Seed HeLa-HaloTag cells in 96-well plates (10,000 cells/well) and incubate overnight at 37°C.

  • Pulse (Peptide Treatment):

    • Treat cells with serial dilutions of the Cl-Alk-stapled peptide (e.g., 0.1

      
      M to 20 
      
      
      
      M) in serum-free media (Opti-MEM) for 4 hours .
    • Note: Serum proteins can bind hydrophobic staples; serum-free conditions provide a baseline for intrinsic permeability.

  • Wash & Chase:

    • Wash cells

      
       with PBS.
      
    • Add HaloTag-TMR dye (5

      
      M) for 15 minutes.
      
    • Mechanism:[3][4][5][6] The dye will label any HaloTag proteins not already blocked by the cytosolic stapled peptide.

  • Analysis:

    • Wash cells and analyze via Flow Cytometry.

    • Calculation: Permeability is inversely proportional to fluorescence.

    • Normalize data to "No Peptide" control (100% Signal) and "Saturating Ligand" control (0% Signal).

    • Calculate

      
       (Concentration required to block 50% of cytosolic HaloTag).
      

Part 5: Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
High Fluorescence (No blockade) Peptide did not enter cytosol or is trapped in endosomes.Check hydrophobicity; Ensure staple formation (mass spec).
Toxicity (Cell death) Membrane lysis due to excessive hydrophobicity.Reduce hydrophobicity; Check LDH release.
Discrepancy vs Confocal Confocal shows "uptake" but CAPA shows "no entry".The peptide is trapped in endosomes (punctate structures). It is not bioavailable.

Expert Tip: 6-heptenoic acid staples (


-

) increase hydrophobicity. If solubility is an issue during the assay, ensure the stock solution is prepared in DMSO and diluted immediately before addition.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets.[7][8] Methods in Enzymology, 503, 3–33.[7][8] Link

  • Peraro, L., et al. (2018). Cell Penetration Profiling Using the Chloroalkane Penetration Assay.[9] Journal of the American Chemical Society, 140(36), 11360–11369. Link

  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470. Link

  • Bird, G. H., et al. (2016). Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research and therapeutic targeting. Nature Protocols, 6, 1612–1633. Link

  • Dougherty, P. G., et al. (2019). Cell Penetration of Stapled Peptides. Chemical Reviews, 119(17), 10241–10287. Link

Sources

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